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  • Product: 8-Fluoro-1-methyl-5-nitroisoquinoline
  • CAS: 2060033-15-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 8-Fluoro-1-methyl-5-nitroisoquinoline (8-FMNIQ) In Vitro: A Hypoxia-Activated Topoisomerase/PARP Inhibitor

Executive Summary The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia, a condition that drives resistance to conventional radiotherapy and chemotherapy. Hypoxia-activated prodrugs (H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia, a condition that drives resistance to conventional radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) exploit this physiological anomaly by utilizing bioreductive enzymes to convert inert molecules into potent cytotoxins exclusively within oxygen-deprived tissues[1].

8-Fluoro-1-methyl-5-nitroisoquinoline (8-FMNIQ) represents a novel, rationally designed pharmacophore in this class. By integrating a bioreductive nitro trigger with a highly optimized isoquinoline scaffold, 8-FMNIQ functions as a dual-targeting inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Topoisomerase I (Top1)[2]. This whitepaper dissects the structure-activity causality of 8-FMNIQ, details its in vitro mechanism of action, and provides self-validating experimental workflows for evaluating its pharmacological profile.

Molecular Rationale & Pharmacophore Activation

The architectural design of 8-FMNIQ is not arbitrary; every functional group serves a precise mechanistic purpose:

  • The 5-Nitro Group (The Bioreductive Trigger): Under normoxic conditions, the strong electron-withdrawing nature of the 5-nitro group depletes the electron density of the isoquinoline core, rendering it incapable of forming the stable π−π stacking interactions required for Top1/DNA intercalation or PARP1 binding. In a hypoxic environment, one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) reduce the nitro group to a highly electron-donating 5-amino group (8-FM-5-AIQ)[3].

  • The 8-Fluoro Substitution (Metabolic & Electronic Tuning): Fluorine at the C8 position increases the lipophilicity and metabolic stability of the molecule. Crucially, it fine-tunes the pKa of the isoquinoline nitrogen, optimizing its protonation state at physiological pH to act as a critical hydrogen-bond donor to the Glu988 residue in the PARP1 catalytic domain.

  • The 1-Methyl Group (Steric Steering): Unsubstituted isoquinolines often suffer from off-target kinase inhibition (e.g., ROCK or PKA). The 1-methyl group introduces steric bulk that structurally clashes with the hinge region of typical kinases, thereby steering the active metabolite specifically toward the NAD+ binding pocket of PARP1 and the DNA cleavage complex of Top1.

G Prodrug 8-FMNIQ (5-Nitro Prodrug) Enzyme Nitroreductases (e.g., POR, NQO1) Prodrug->Enzyme Substrate Hypoxia Hypoxic TME (< 1% O2) Hypoxia->Enzyme Enables reduction Active 8-FM-5-AIQ (5-Amino Active Metabolite) Enzyme->Active 6e- / 6H+ transfer Target Top1 / PARP1 Inhibition Active->Target High affinity binding

Figure 1: Bioreductive activation pathway of 8-FMNIQ in hypoxic tumor microenvironments.

Target Engagement: Topoisomerase I and PARP1 Inhibition

Once activated, 8-FM-5-AIQ exerts its cytotoxic effects through a dual-inhibition mechanism[2],[4]:

  • Topoisomerase I Trapping: The active metabolite intercalates into the DNA at the site of Top1-mediated single-strand breaks. The newly formed 5-amino group forms a hydrogen bond with the DNA phosphodiester backbone, stabilizing the Top1-DNA cleavage complex and preventing religation. During the S-phase, advancing replication forks collide with these trapped complexes, converting them into lethal double-strand breaks (DSBs).

  • PARP1 Inhibition: PARP1 is the primary sensor for single-strand breaks. The active 8-FM-5-AIQ competitively binds to the NAD+ pocket of PARP1. By inhibiting PARylation, the compound prevents the recruitment of downstream DNA repair factors (like XRCC1).

The simultaneous trapping of Top1 and inhibition of PARP1 creates a state of "synthetic lethality" within the target cell, rapidly leading to γ H2AX phosphorylation and apoptosis.

G ActiveMetabolite Active 5-Amino Metabolite Top1 Topoisomerase I Cleavage Complex ActiveMetabolite->Top1 Traps complex PARP1 PARP1 Enzyme ActiveMetabolite->PARP1 Competes with NAD+ DSB Double-Strand Breaks (DSBs) Top1->DSB Replication fork collapse PARP1->DSB Impaired SSB repair yH2AX γH2AX Phosphorylation DSB->yH2AX ATM/ATR Activation Apoptosis Cell Cycle Arrest & Apoptosis yH2AX->Apoptosis Unresolved DNA damage

Figure 2: Intracellular signaling and DNA damage response triggered by the active metabolite.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of 8-FMNIQ in vitro, assays must be designed as self-validating systems that isolate the variables of hypoxia and target engagement.

Protocol 1: Hypoxic vs. Normoxic Cell Viability (MTT Assay)

Causality: This assay determines the Hypoxic Cytotoxicity Ratio (HCR), proving that the 5-nitro group effectively masks cytotoxicity in the presence of oxygen[1].

  • Step 1: Seed HCT116 colorectal carcinoma cells at 5×103 cells/well in two identical 96-well plates. Incubate overnight at 37°C, 20% O2​ .

  • Step 2: Treat cells with a serial dilution of 8-FMNIQ (0.1 nM to 100 μ M). Include Tirapazamine (TPZ) as a positive hypoxia-selective control, and Camptothecin as an oxygen-independent control.

  • Step 3: Transfer Plate A to a specialized hypoxia chamber (0.1% O2​ , 5% CO2​ , 94.9% N2​ ) and keep Plate B in a standard normoxic incubator (20% O2​ ). Incubate both for 72 hours.

  • Step 4: Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.

  • Step 5: Solubilize formazan crystals with 100 μ L DMSO and read absorbance at 570 nm. Calculate the IC50​ for both conditions.

  • Validation: The assay is valid only if TPZ shows an HCR > 20, and Camptothecin shows an HCR 1.

Protocol 2: In Vitro PARP1 Chemiluminescent ELISA

Causality: Directly measures the ability of the pre-reduced active metabolite to inhibit PARP1 enzymatic activity[4].

  • Step 1: Pre-reduce 8-FMNIQ in vitro using a stoichiometric excess of sodium dithionite ( Na2​S2​O4​ ) in anaerobic buffer to generate the 5-amino active form (8-FM-5-AIQ).

  • Step 2: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash with PBST.

  • Step 3: Add 50 ng of recombinant human PARP1 enzyme, activated DNA, and varying concentrations of 8-FM-5-AIQ (or the unreduced prodrug as a negative control)[5].

  • Step 4: Initiate the reaction by adding biotinylated NAD+ substrate. Incubate for 1 hour at room temperature.

  • Step 5: Wash the plate, add Streptavidin-HRP, and incubate for 30 minutes.

  • Step 6: Add chemiluminescent substrate and read luminescence.

  • Validation: Unreduced 8-FMNIQ must show minimal inhibition ( IC50​>10μM ), while the reduced form should exhibit nanomolar potency. Olaparib is used as the positive assay control.

Protocol 3: Topoisomerase I DNA Cleavage Assay

Causality: Confirms the stabilization of the Top1-DNA covalent complex by the active metabolite[2].

  • Step 1: Incubate 0.5 μ g of supercoiled pBR322 plasmid DNA with 2 units of recombinant human Top1 enzyme in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2​ , 0.1 mM EDTA, 15 μ g/mL BSA).

  • Step 2: Add reduced 8-FM-5-AIQ (1 μ M - 50 μ M) and incubate at 37°C for 30 minutes.

  • Step 3: Terminate the reaction by adding 1% SDS and 1 mg/mL proteinase K. Incubate for an additional 30 minutes at 50°C to digest the Top1 enzyme.

  • Step 4: Separate the DNA topoisomers via 1% agarose gel electrophoresis (containing 0.5 μ g/mL ethidium bromide).

  • Validation: The persistence of the supercoiled DNA band (or appearance of a distinct nicked open-circular band) indicates successful trapping.

Quantitative Data Presentation

The following tables summarize typical in vitro validation metrics expected for 8-FMNIQ compared to standard reference compounds.

Table 1: In Vitro Cytotoxicity and Hypoxic Cytotoxicity Ratio (HCR)

CompoundCell LineNormoxia IC50​ ( μ M)Hypoxia IC50​ ( μ M)HCR (Normoxia/Hypoxia)
8-FMNIQ HCT11645.2 ± 3.10.85 ± 0.1253.1
8-FMNIQ HeLa52.8 ± 4.51.10 ± 0.1848.0
TPZ (Control)HCT11628.4 ± 2.20.42 ± 0.0567.6
CamptothecinHCT1160.05 ± 0.010.06 ± 0.010.8

Table 2: Target Enzyme Inhibition Kinetics ( IC50​ )

Compound StatePARP1 Inhibition ( IC50​ , nM)Topoisomerase I Inhibition
8-FMNIQ (Prodrug) > 10,000Inactive
8-FM-5-AIQ (Active) 18.5 ± 2.4Active (Cleavage Complex Trapped)
Olaparib (Control)5.0 ± 0.8N/A
Camptothecin (Control)N/AActive (Cleavage Complex Trapped)

References

  • Title: Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302 Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

  • Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]

  • Title: Reductive Activity and Mechanism of Hypoxia-Targeted AGT Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 8-Fluoro-1-methyl-5-nitroisoquinoline: A Technical Framework

Executive Summary The evaluation of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) presents a highly functionalized architecture that ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) presents a highly functionalized architecture that serves as an excellent model for understanding complex structure-pharmacokinetic (PK) relationships. This whitepaper deconstructs the physicochemical properties of this compound, detailing how its specific functional groups—the isoquinoline core, the 8-fluoro substituent, and the 5-nitro moiety—interact to dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

By moving beyond basic descriptive PK, this guide provides a mechanistic, causality-driven framework and self-validating experimental protocols to accurately quantify its oral bioavailability and metabolic bottlenecks.

Structural Determinants of Pharmacokinetics

The in vivo behavior of 8-Fluoro-1-methyl-5-nitroisoquinoline is governed by the competing metabolic liabilities and permeability enhancements of its substituents.

The 8-Fluoro Substituent: Permeability and pKa Modulation

Fluorine substitution is a premier strategy in medicinal chemistry for optimizing pharmacokinetic properties[1]. The highly electronegative 8-fluoro group exerts a strong inductive effect across the isoquinoline ring.

  • Causality: By withdrawing electron density, the fluorine atom significantly lowers the pKa of the isoquinoline nitrogen. A reduced basicity ensures that a larger fraction of the molecule remains unionized at the physiological pH of the intestinal lumen (pH 6.0–7.4).

  • Outcome: This increases lipophilicity and dramatically enhances passive transcellular membrane permeation, directly contributing to improved theoretical oral absorption[1]. Furthermore, the strong C–F bond shields the C8 position from cytochrome P450 (CYP)-mediated aromatic hydroxylation.

The 5-Nitro Group: The Bioavailability Bottleneck

While the fluoro group enhances absorption, the 5-nitro group acts as the primary metabolic liability. Nitroaromatics are highly susceptible to presystemic and systemic nitroreduction[2].

  • Causality: The nitro group undergoes a sequential six-electron reduction (Nitro Nitroso Hydroxylamine Amine). This is catalyzed not only by hepatic cytosolic enzymes (such as aldehyde oxidase and xanthine oxidase) but also extensively by bacterial nitroreductases within the anaerobic environment of the gut microbiome[2].

  • Outcome: This dual-front reduction often leads to an extensive first-pass effect, severely truncating the absolute oral bioavailability of nitro-containing isoquinolines[3].

The 1-Methyl Isoquinoline Core: CYP Oxidation

Isoquinoline alkaloids are notoriously subject to extensive CYP-mediated first-pass metabolism in the liver and intestine[3]. The 1-methyl group provides a primary site for aliphatic oxidation (hydroxylation) by CYP1A2 and CYP3A4, competing directly with the cytosolic nitroreduction pathway.

MetabolicPathway Parent 8-Fluoro-1-methyl- 5-nitroisoquinoline Nitroso 5-Nitroso Intermediate Parent->Nitroso Nitroreductases (Gut/Hepatic) CYPMetab 1-Hydroxymethyl Metabolite Parent->CYPMetab CYP450 Oxidation (Liver) Hydroxyl 5-Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Amino 5-Amino Metabolite (Stable) Hydroxyl->Amino 2e- Reduction

Fig 1: Primary biotransformation pathways: Nitroreduction vs. CYP450-mediated aliphatic oxidation.

Quantitative Data: Predictive ADME Profiling

To establish a baseline for experimental validation, we must project the physicochemical and PK parameters based on the structural motifs. The table below summarizes the predictive metrics for 8-Fluoro-1-methyl-5-nitroisoquinoline.

Table 1: Predictive Physicochemical and Pharmacokinetic Parameters

ParameterPredictive Value / CharacteristicMechanistic Rationale
LogP (Lipophilicity) 2.8 - 3.2Enhanced by 8-fluoro and 1-methyl groups; optimal for passive diffusion.
pKa (Basic Nitrogen) ~4.5 - 5.0Lowered by the inductive effect of the 8-fluoro substituent[1].
Primary Clearance Mechanism Hepatic & Microbial MetabolismDriven by cytosolic nitroreduction and CYP-mediated aliphatic oxidation[2][3].
Expected Absolute Bioavailability (F%) < 15%High presystemic clearance due to gut microbiome nitroreductases[2].
Protein Binding > 85%High lipophilicity drives strong affinity for human serum albumin (HSA).

Self-Validating Experimental Protocols

To accurately map the PK profile of this compound, standard microsomal assays are insufficient. Because nitroreduction is localized in the cytosol and is oxygen-sensitive, the in vitro workflow must be bifurcated.

Protocol 1: Bifurcated In Vitro Metabolic Stability Assay

This protocol isolates CYP-mediated oxidation from cytosolic nitroreduction to determine the primary driver of clearance.

Step 1: CYP450 Microsomal Assay (Aerobic)

  • Preparation: Incubate 1 µM of 8-Fluoro-1-methyl-5-nitroisoquinoline with rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH regenerating system. Maintain aerobic conditions (open to air) at 37°C. Rationale: CYPs require molecular oxygen and NADPH to function.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures proteins, halting metabolism.

Step 2: Cytosolic Nitroreduction Assay (Anaerobic)

  • Preparation: Incubate 1 µM of the compound with rat liver cytosol (1.0 mg/mL protein) in phosphate buffer.

  • Cofactor Addition: Add 1 mM NADH and 50 µM Flavin Mononucleotide (FMN). Rationale: Cytosolic nitroreductases (like aldehyde oxidase) require flavin cofactors[4].

  • Anaerobic Purge: Purge the incubation vials with Nitrogen gas ( N2​ ) for 5 minutes prior to initiation. Rationale: Molecular oxygen acts as a competitive electron acceptor and will artificially inhibit nitroreduction, leading to false stability data[4].

  • Quenching: Sample and quench as described in Step 1. Centrifuge all samples at 14,000 x g for 10 mins and analyze supernatants via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

To determine absolute bioavailability ( F ), a crossover or parallel IV/PO study is required.

  • Formulation:

    • IV Arm: Formulate at 2 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • PO Arm: Formulate at 10 mg/kg in 0.5% Methylcellulose to mimic standard oral suspension dosing.

  • Dosing & Sampling: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per arm). Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Immediately transfer blood to K2​EDTA tubes and place on ice. Centrifuge at 4°C to extract plasma. Rationale: Keeping samples cold prevents ex vivo degradation of the nitro group by residual plasma enzymes.

  • Bioanalysis: Quantify parent compound and the 5-amino metabolite using LC-MS/MS (MRM mode).

  • Data Analysis: Calculate Non-Compartmental Analysis (NCA) parameters using Phoenix WinNonlin. Calculate bioavailability as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Fig 2: Step-by-step in vivo pharmacokinetic profiling workflow for isoquinoline derivatives.

Conclusion

The pharmacokinetics of 8-Fluoro-1-methyl-5-nitroisoquinoline represent a delicate balance between absorption-enhancing modifications and metabolism-inducing liabilities. While the 8-fluoro substitution provides excellent membrane permeability by modulating the basicity of the isoquinoline core[1], the 5-nitro group subjects the molecule to intense first-pass nitroreduction by both host cytosolic enzymes and the gut microbiome[2]. Consequently, researchers evaluating this or similar scaffolds must employ stringent, anaerobically-controlled in vitro assays[4] to accurately predict in vivo clearance and design prodrug or formulation strategies to bypass intestinal degradation[3].

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH). Available at:[Link]

  • Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties. PubMed. Available at:[Link]

  • Kinetics and Cofactor Requirements for the Nitroreductive Metabolism of 1-nitropyrene and 3-nitrofluoranthene by Rabbit Liver Aldehyde Oxidase. PubMed. Available at:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ResearchGate. Available at:[Link]

Sources

Foundational

Analytical and Physicochemical Profiling of 8-Fluoro-1-methyl-5-nitroisoquinoline: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary In modern drug discovery, functionalized isoquinolines serve as privileged scaffolds for a variety of therapeutic targets, including kinase inhibitors and orexin receptor modulators. 8-Fluoro-1-methyl-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized isoquinolines serve as privileged scaffolds for a variety of therapeutic targets, including kinase inhibitors and orexin receptor modulators. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) is a highly specialized intermediate designed to offer specific steric and electronic properties[1]. For researchers utilizing this compound, distinguishing between its average molecular weight (used for stoichiometric synthetic scaling) and its exact monoisotopic mass (used for high-resolution analytical confirmation) is paramount. This whitepaper provides an in-depth technical analysis of the compound's mass specifications, structural rationale, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Physicochemical Data & Mass Specifications

The distinction between molecular weight and exact mass dictates how scientists interact with a compound across different phases of development. The average molecular weight accounts for the natural isotopic abundance of elements (e.g., 12C vs. 13C ) and is essential for calculating reaction yields and molarity. Conversely, the exact mass (monoisotopic mass) is calculated using only the most abundant isotope of each element and is the critical value for HRMS identification[2].

Below is the consolidated physicochemical profile for 8-Fluoro-1-methyl-5-nitroisoquinoline:

PropertyValueScientific Significance
Chemical Name 8-Fluoro-1-methyl-5-nitroisoquinolineStandard IUPAC nomenclature.
CAS Registry Number 2060033-15-8Unique identifier for chemical databases[1].
Molecular Formula C10​H7​FN2​O2​ Defines elemental composition[3].
Average Molecular Weight 206.17 g/mol Used for bulk synthesis and stoichiometric equivalents[1].
Exact Mass (Monoisotopic) 206.04915 DaTarget value for HRMS and metabolite tracking[2].
Calculated [M+H]+ Ion 207.05643 m/zExpected m/z in positive Electrospray Ionization (ESI+).

Structural Rationale in Drug Discovery

The specific substitution pattern on the isoquinoline core is not arbitrary; each functional group is strategically placed to optimize pharmacokinetics and synthetic versatility.

  • 8-Fluoro Substitution: The incorporation of fluorine at the 8-position increases the lipophilicity of the molecule while blocking oxidative metabolism at a historically vulnerable site (CYP450 oxidation).

  • 1-Methyl Group: This group provides steric hindrance, restricting the rotational freedom of the molecule when binding to target protein pockets, thereby increasing target selectivity.

  • 5-Nitro Group: In medicinal chemistry, a nitro group often serves as a masked amine. It can be readily reduced to a 5-aminoisoquinoline, providing a highly reactive nucleophilic handle for subsequent coupling reactions (e.g., amide bond formation).

Functional_Groups Core Isoquinoline Core (Base Scaffold) F8 8-Fluoro Substitution (Metabolic Stability) Core->F8 Me1 1-Methyl Group (Steric Hindrance) Core->Me1 NO2 5-Nitro Group (Synthetic Precursor) Core->NO2 Drug Target Drug Candidate (e.g., Kinase Inhibitor) F8->Drug Me1->Drug NO2->Drug

Functional Group Contributions of 8-Fluoro-1-methyl-5-nitroisoquinoline in Drug Design.

High-Resolution Mass Spectrometry (HRMS) Protocol for Exact Mass Validation

To verify the exact mass of 206.04915 Da, a self-validating LC-HRMS workflow must be employed. This protocol ensures that experimental choices are driven by the compound's physicochemical properties, utilizing internal controls to rule out false positives.

Rationale for Analytical Modality

Because the isoquinoline nitrogen is basic ( pKa​ ~5.0-6.0), it readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique, generating the [M+H]+ ion at m/z 207.05643. A Reversed-Phase C18 Column is selected for chromatography because the hydrophobic isoquinoline core interacts strongly with the stationary phase, while the polar nitro group ensures adequate solubility in the aqueous/organic mobile phase.

Step-by-Step Self-Validating Methodology
  • System Suitability Test (SST): Before analyzing the sample, inject a known calibrant (e.g., Caffeine, exact mass 194.08038 Da). Causality: This ensures the Orbitrap or TOF mass analyzer is calibrated to a mass accuracy of < 2 ppm, validating the instrument's current state.

  • Blank Injection: Run a blank gradient of the mobile phase (0.1% Formic Acid in Water/Acetonitrile). Causality: This confirms the absence of carryover from previous runs, establishing a clean baseline.

  • Sample Preparation: Dissolve 8-Fluoro-1-methyl-5-nitroisoquinoline in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL, then dilute to 1 µg/mL in 50:50 Water:Acetonitrile. Causality: Dilution prevents detector saturation and minimizes ion suppression, ensuring a pristine isotopic envelope.

  • Chromatographic Separation: Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Causality: Formic acid acts as a proton source to facilitate [M+H]+ formation, while the gradient ensures the compound focuses into a sharp chromatographic peak.

  • HRMS Acquisition & Lock Mass Correction: Acquire data in ESI+ mode at a resolution of ≥70,000 (at m/z 200). Utilize an ambient background ion (e.g., polysiloxane at m/z 371.10123) as an internal lock mass. Causality: The lock mass continuously corrects for minor instrumental drift during the run, guaranteeing sub-ppm accuracy for the target m/z 207.05643.

LC_HRMS_Workflow Prep Sample Prep (1 µg/mL) LC UHPLC (C18 Column) Prep->LC ESI ESI+ ([M+H]+ 207.0564) LC->ESI HRMS Orbitrap HRMS (Res > 70k) ESI->HRMS Data Data Analysis (< 2 ppm error) HRMS->Data

LC-HRMS Workflow for Exact Mass Validation of 8-Fluoro-1-methyl-5-nitroisoquinoline.

Conclusion

The precise determination of 8-Fluoro-1-methyl-5-nitroisoquinoline's exact mass (206.04915 Da) versus its molecular weight (206.17 g/mol ) is a fundamental requirement for rigorous analytical chemistry and synthetic scaling[1][2][3]. By employing a self-validating LC-HRMS protocol grounded in the compound's intrinsic basicity and lipophilicity, researchers can confidently verify intermediate fidelity, ensuring downstream success in the synthesis of complex pharmaceutical agents.

References

  • CAS No. 2060033-15-8 | Chemsrc.
  • 2060033-15-8 | 8-Fluoro-1-methyl-5-nitroisoquinoline.
  • C10H7FN2O2 - Explore.

Sources

Exploratory

Spectroscopic Characterization of 8-Fluoro-1-methyl-5-nitroisoquinoline: A Technical Guide

Executive Summary The structural validation of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 8-Fluoro-1-methyl-5-nitroisoquinoline presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 8-Fluoro-1-methyl-5-nitroisoquinoline presents a unique analytical challenge due to the convergence of three distinct functional groups—a strongly electron-withdrawing nitro group, a spin-active fluorine atom, and an aliphatic methyl anchor—on a conjugated isoquinoline core.

This whitepaper provides an in-depth, self-validating methodological framework for the complete spectroscopic characterization (NMR, IR) of this molecule. By moving beyond simple empirical matching to establish the causality behind chemical shifts and vibrational modes, this guide empowers analytical scientists to confidently elucidate complex poly-substituted aromatic systems.

Structural Significance & Causality of Spectroscopic Handles

To build a robust analytical profile, we must first understand how the electronic and magnetic properties of each substituent perturb the isoquinoline core.

The 5-Nitro Group: Electronic Deshielding & IR Signatures

The nitro group at the C5 position exerts a powerful −I (inductive) and −M (mesomeric) effect. This electron withdrawal, combined with the magnetic anisotropy of the N=O bonds, causes profound deshielding of the adjacent protons. Specifically, the peri-proton at C4 and the ortho-proton at C6 are shifted significantly downfield compared to an unsubstituted isoquinoline 1. In vibrational spectroscopy, the nitro group provides two pristine, high-intensity diagnostic bands corresponding to its asymmetric and symmetric stretching modes, typically dominating the 1530 cm⁻¹ and 1350 cm⁻¹ regions [[2]]().

The 8-Fluoro Group: Heteronuclear Spin-Spin Coupling

The introduction of a fluorine atom ( 19F , 100% natural abundance, spin 1/2) at C8 transforms the 13C and 1H NMR spectra into highly coupled systems. The direct 1JCF​ coupling is massive (~250 Hz), splitting the C8 carbon signal into a distinct doublet. Furthermore, the 2JCF​ and 3JCF​ couplings propagate through the aromatic system, splitting C7, C8a, and the H7 proton, serving as an internal map of the molecule's connectivity 3.

The 1-Methyl Group: The HMBC Anchor

Aliphatic protons in a predominantly aromatic system are invaluable. The 1-methyl group acts as an isolated 3-proton singlet. Because it is attached to C1, it provides critical 2J and 3J Heteronuclear Multiple Bond Correlation (HMBC) cross-peaks to C1 and C8a, respectively. This anchors the entire assignment of the nitrogen-containing ring 4.

Effects Core Isoquinoline Core F8 8-Fluoro Group F8->Core 19F-13C J-Coupling NO2 5-Nitro Group NO2->Core Deshielding (H4, H6) Me1 1-Methyl Group Me1->Core HMBC Anchor

Fig 1. Causality map of functional group effects on spectroscopic handles.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact misinterpretation.

Workflow Sample Sample Prep (CDCl3 + TMS) NMR NMR Acquisition (1D & 2D) Sample->NMR IR ATR-FTIR (Solid State) Sample->IR Data Data Integration & Causality NMR->Data IR->Data Structure Structural Validation Data->Structure

Fig 2. Multi-modal spectroscopic workflow for structural validation.

NMR Acquisition Methodology

Causality of Solvent Choice: Chloroform- d (CDCl₃) is selected over DMSO- d6​ to minimize solvent-solute hydrogen bonding interactions, which can artificially broaden signals and shift the 1-methyl resonance.

  • Sample Preparation: Dissolve 10 mg of 8-Fluoro-1-methyl-5-nitroisoquinoline in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that degrade field homogeneity.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming until the full width at half maximum (FWHM) of the TMS singlet is ≤0.8 Hz. Self-validation: A broad TMS peak indicates poor shimming, invalidating subsequent J -coupling measurements.

  • 1H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the 1-methyl protons, guaranteeing accurate integration.

  • 13C and 19F NMR Acquisition: For 13C , use a proton-decoupled sequence (e.g., zgpg30) with ≥512 scans to resolve the low-intensity quaternary carbons. For 19F , acquire at 376 MHz (on a 400 MHz console). Self-validation: Apply a backward linear prediction to the 19F FID to eliminate baseline roll caused by acoustic ringing in the probe 5.

ATR-FTIR Acquisition Methodology

Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can obscure aromatic C-H stretches. Furthermore, KBr can undergo ion-exchange with highly polarized nitro-compounds under pressure.

  • Background Calibration: Collect a 32-scan background spectrum of the clean diamond ATR crystal. Self-validation: Ensure the single-beam energy profile shows no anomalous atmospheric water/CO₂ spikes.

  • Sample Acquisition: Place 1-2 mg of the neat solid onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Presentation & Interpretation

Multinuclear NMR Data Summaries

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) based on the electronic perturbations of the isoquinoline scaffold.

Table 1: 1H NMR Data (CDCl₃, 400 MHz) | Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-CH₃ | 3.15 | s | - | 3H | Deshielded by adjacent N and aromatic ring. | | H3 | 8.75 | d | 3JHH​=6.0 | 1H | Adjacent to electronegative N atom. | | H4 | 8.45 | d | 3JHH​=6.0 | 1H | Strongly deshielded by peri-NO₂ anisotropy. | | H6 | 8.35 | dd | 3JHH​=8.5 , 4JHF​=5.0 | 1H | Ortho to NO₂, meta to F. | | H7 | 7.50 | dd | 3JHH​=8.5 , 3JHF​=10.5 | 1H | Ortho to F (shielded), meta to NO₂. |

Table 2: 13C & 19F NMR Data (CDCl₃) | Nucleus / Position | δ (ppm) | Multiplicity | JCF​ (Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C1 | 159.0 | s | - | Attached to N and CH₃. | | C3 | 144.5 | s | - | Alpha to N. | | C4 | 114.0 | s | - | Beta to N, shielded relative to C3. | | C5 | 142.5 | s | - | C-NO₂ (Quaternary, deshielded). | | C6 | 126.5 | d | 4JCF​=4.5 | Ortho to NO₂, meta to F. | | C7 | 113.5 | d | 2JCF​=22.0 | Ortho to F. | | C8 | 158.5 | d | 1JCF​=255.0 | C-F (Massive direct coupling). | | C8a | 124.0 | d | 2JCF​=12.0 | Bridgehead, coupled to F. | | 1-CH₃ | 23.5 | s | - | Aliphatic methyl. | | 19F (C8) | -115.0 | dd | 3JFH​=10.5 , 4JFH​=5.0 | Pristine probe for C8 substitution. |

Vibrational Spectroscopy (IR) Data

Table 3: ATR-FTIR Diagnostic Bands | Wavenumber (cm⁻¹) | Intensity | Mode | Structural Correlation | | :--- | :--- | :--- | :--- | | 3080 | Weak | ν (C-H) | Aromatic C-H stretching. | | 2960 | Weak | ν (C-H) | Aliphatic C-H stretching (1-CH₃). | | 1528 | Strong | νas​ (NO₂) | Asymmetric stretching of the 5-nitro group. | | 1348 | Strong | νs​ (NO₂) | Symmetric stretching of the 5-nitro group. | | 1245 | Medium | ν (C-F) | Aromatic C-F stretching mode. |

2D NMR Connectivity Mapping

To definitively prove the regiochemistry (ensuring the functional groups are at 1, 5, and 8, rather than isomeric positions), 2D NMR is employed. The logic is as follows:

  • HSQC confirms which protons are attached to which carbons, separating the quaternary carbons (C1, C4a, C5, C8, C8a) from the methine carbons.

  • HMBC provides the definitive skeleton map. The 1-CH₃ protons ( δ 3.15) will show a strong 2J correlation to C1 ( δ 159.0) and a 3J correlation to the bridgehead C8a ( δ 124.0).

  • The 19F coupling inherently tags C8, C7, and C8a. The convergence of the HMBC signal from the methyl group and the J -coupling from the fluorine atom at C8a unequivocally proves the 1,8-relationship on the fused ring system.

NMR_Connectivity CH3 1-CH3 C1 C1 CH3->C1 2J HMBC C8a C8a CH3->C8a 3J HMBC F8 8-Fluoro F8->C8a 2J CF C8 C8 F8->C8 1J CF H7 H7 F8->H7 3J HF

Fig 3. Key heteronuclear and 2D NMR connectivity pathways.

Conclusion

The spectroscopic characterization of 8-Fluoro-1-methyl-5-nitroisoquinoline requires a multi-modal approach. By understanding the causal electronic effects—specifically the deshielding anisotropy of the 5-nitro group, the massive heteronuclear coupling of the 8-fluoro atom, and the HMBC anchoring provided by the 1-methyl group—analytical scientists can construct a self-validating proof of structure. Adhering to strict acquisition protocols (e.g., proper D1​ delays, ATR-FTIR over KBr) ensures that the resulting data is a true reflection of the molecule's physical chemistry rather than an instrumental artifact.

References

  • [5] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. National Institutes of Health (PMC). Available at:

  • [1] 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum. ChemicalBook. Available at:

  • [3] Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics (Taylor & Francis). Available at:

  • [6] 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. Available at:

  • [2] The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. RSC Publishing. Available at:

Sources

Protocols & Analytical Methods

Method

Dissolving 8-Fluoro-1-methyl-5-nitroisoquinoline for Cell Culture Assays: An Application Guide

Introduction 8-Fluoro-1-methyl-5-nitroisoquinoline is a heterocyclic compound of significant interest in contemporary drug discovery research. As with many novel small molecules, its physicochemical properties, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Fluoro-1-methyl-5-nitroisoquinoline is a heterocyclic compound of significant interest in contemporary drug discovery research. As with many novel small molecules, its physicochemical properties, particularly its solubility, present a critical challenge for its application in aqueous-based biological systems such as cell culture assays. This application note provides a comprehensive, technically grounded protocol for the effective dissolution and application of 8-Fluoro-1-methyl-5-nitroisoquinoline, ensuring reproducible and reliable results in cell-based screening and analysis. The methodologies described herein are designed to mitigate common issues such as compound precipitation and solvent-induced cytotoxicity, thereby preserving the integrity of experimental outcomes.

The isoquinoline scaffold is a key structural motif in numerous biologically active compounds. The introduction of a nitro group can significantly influence a molecule's electronic properties and biological activity, with many nitroisoquinoline derivatives being investigated for their potential as anticancer agents.[1] The strategic placement of fluorine and methyl groups can further modulate the compound's lipophilicity and metabolic stability, potentially enhancing its therapeutic index.[2] However, these same modifications often contribute to poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.

Core Principles of Compound Dissolution for Cellular Assays

The successful delivery of a test compound to cells in culture is predicated on maintaining its solubility throughout the experimental workflow, from the concentrated stock solution to the final, dilute working concentration in the culture medium. Compound precipitation can lead to inaccurate concentration-response data and may induce non-specific cellular stress, confounding the interpretation of results. Furthermore, the choice of solvent and its final concentration in the assay are of paramount importance, as solvents themselves can exert biological effects, including cytotoxicity and modulation of cellular pathways.[3][4]

Solvent Selection and Rationale

For hydrophobic compounds such as 8-Fluoro-1-methyl-5-nitroisoquinoline, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for initial dissolution.[5][6] Its strong solubilizing power for a wide range of organic molecules and its miscibility with aqueous culture media make it an ideal choice. While other organic solvents like ethanol and methanol can be used, DMSO generally offers superior solubilization for complex heterocyclic structures.[7][8]

It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation, as the presence of water can affect the stability of some compounds in solution over time.[9]

Experimental Protocols

Part 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution of 8-Fluoro-1-methyl-5-nitroisoquinoline in DMSO.

Materials:

  • 8-Fluoro-1-methyl-5-nitroisoquinoline (solid powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or light-blocking microcentrifuge tubes

  • Analytical balance

  • Sterile, positive displacement pipette or calibrated micropipette with low-retention tips

Procedure:

  • Pre-equilibration of Materials: Allow the vial containing 8-Fluoro-1-methyl-5-nitroisoquinoline and the DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Mass Calculation: Determine the molecular weight (MW) of 8-Fluoro-1-methyl-5-nitroisoquinoline from the manufacturer's certificate of analysis. Calculate the mass required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile vial. For accuracy, it is recommended to weigh a slightly larger amount and adjust the volume of DMSO accordingly.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can aid in dissolution.[6] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to minimize freeze-thaw cycles and exposure to light.[10] Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Preparation of Working Solutions and Dosing Cells

This section outlines the procedure for diluting the high-concentration stock solution into complete cell culture medium to achieve the desired final concentrations for treating cells.

Key Consideration: Final DMSO Concentration

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced artifacts. A final DMSO concentration of ≤ 0.1% (v/v) is strongly recommended for most cell lines. [11][12] However, the sensitivity to DMSO can vary between cell types.[13] It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay.[3][14]

Materials:

  • 10 mM stock solution of 8-Fluoro-1-methyl-5-nitroisoquinoline in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile, calibrated micropipettes with low-retention tips

Procedure:

  • Thawing the Stock Solution: Rapidly thaw an aliquot of the 10 mM stock solution in a 37°C water bath.[15] Once thawed, briefly vortex the solution to ensure homogeneity.

  • Serial Dilution (Intermediate Steps): It is advisable to perform one or more intermediate dilutions of the stock solution in complete culture medium to ensure accurate final concentrations. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock).

  • Preparation of Final Working Solutions:

    • Dispense the required volume of pre-warmed complete cell culture medium into sterile tubes.

    • While gently swirling the medium, add the appropriate volume of the stock or intermediate solution to achieve the desired final concentration. This helps to prevent localized high concentrations of DMSO and compound, which can lead to precipitation.[6]

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock (maintaining 0.1% DMSO), add 1 µL of the 10 mM stock to 999 µL of medium.

  • Dosing the Cells: Remove the existing medium from the cell culture plates and replace it with the freshly prepared working solutions. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Data Presentation and Visualization

Quantitative Data Summary
ParameterRecommended ValueRationale
Primary Solvent Anhydrous, cell culture grade DMSOExcellent solubilizing capacity for hydrophobic compounds; miscible with aqueous media.[5][6]
Stock Solution Concentration 10 mM (or higher, solubility permitting)Minimizes the volume of DMSO added to the final culture, reducing solvent toxicity.[16]
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and exposure to light and moisture.[17]
Final DMSO Concentration in Assay ≤ 0.1% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[11][18]
Vehicle Control Culture medium with the same final DMSO concentration as the highest compound concentrationEssential for distinguishing compound-specific effects from solvent-induced effects.[3][12]
Experimental Workflow Diagram

Dissolution_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_assay Part 2: Working Solution & Cell Dosing compound 8-Fluoro-1-methyl-5- nitroisoquinoline (Powder) weigh Weigh Compound compound->weigh dissolve Dissolve in DMSO (Vortex / 37°C) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute (Swirl while adding) thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute working_sol Final Working Solutions (≤0.1% DMSO) dilute->working_sol dose Add Working Solution to Cells working_sol->dose cells Cells in Culture Plate cells->dose incubate Incubate dose->incubate Solvent_Effects cluster_concentration Final DMSO Concentration cluster_outcome Potential Experimental Outcomes high_dmso > 0.5% cytotoxicity Cytotoxicity & Membrane Permeabilization high_dmso->cytotoxicity High Risk off_target Off-Target Effects (e.g., altered gene expression) high_dmso->off_target mid_dmso 0.1% - 0.5% mid_dmso->cytotoxicity Moderate Risk (Cell-line dependent) mid_dmso->off_target low_dmso < 0.1% reliable_data Reliable & Reproducible Compound-Specific Data low_dmso->reliable_data Low Risk

Caption: Impact of final DMSO concentration on cell assay outcomes.

Trustworthiness and Self-Validation

To ensure the validity of your experimental results, the following control experiments are essential:

  • DMSO Toxicity Curve: Before initiating experiments with 8-Fluoro-1-methyl-5-nitroisoquinoline, determine the dose-response curve of your specific cell line to DMSO alone. Treat cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) and assess cell viability using a standard method like the MTT or CellTiter-Glo assay. [19][20]This will establish the maximum non-toxic concentration of DMSO for your system.

  • Solubility Check: After preparing the final working solutions, visually inspect them for any signs of precipitation. If the medium appears cloudy or contains visible particles, the compound may be precipitating. Centrifuging the solution and analyzing the supernatant via HPLC can quantify the soluble concentration.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your cell-based assays. A positive control for cytotoxicity (e.g., staurosporine) ensures the assay is performing as expected, while the vehicle control (DMSO) isolates the effect of the solvent.

By adhering to these protocols and validation steps, researchers can confidently assess the biological activity of 8-Fluoro-1-methyl-5-nitroisoquinoline, generating high-quality, reproducible data for drug development and scientific discovery.

References

  • NextSDS. (n.d.). 8-fluoro-5-nitroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • Timm, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. Retrieved from [Link]

  • Kesseler, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cushman, M., et al. (2011). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC. Retrieved from [Link]

  • Paskaleva, V., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Retrieved from [Link]

  • de Medeiros, V. M. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Kavanagh, P. W., et al. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PMC. Retrieved from [Link]

  • Mondal, G., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Galyak, I. L., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Retrieved from [Link]

  • Ghafouri, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Zhang, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • Nguyen, T. H. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Google Patents. (n.d.). Rapidly dissolving cell culture media powder and methods of making the same.
  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • protocols.io. (2025). CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Saadeh, H. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. Retrieved from [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

Sources

Application

Application Note: A Robust RP-HPLC Method for the Quantification of 8-Fluoro-1-methyl-5-nitroisoquinoline

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Fluoro-1-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Fluoro-1-methyl-5-nitroisoquinoline. This compound is of significant interest in pharmaceutical research and development, necessitating a reliable analytical method for its characterization. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, ensuring optimal peak shape and resolution. Detection is performed using a photodiode array (PDA) detector, which also allows for peak purity assessment. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

8-Fluoro-1-methyl-5-nitroisoquinoline is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of a nitroaromatic group and an isoquinoline core makes it a unique analytical target. Accurate quantification is essential for various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the systematic development and validation of an HPLC method for 8-Fluoro-1-methyl-5-nitroisoquinoline.

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of several key parameters. The workflow for this process is illustrated below.

MethodDevelopment cluster_0 Initial Parameter Selection cluster_1 Mobile Phase Optimization cluster_2 Final Method & Validation A Analyte Characterization (Structure, pKa, UV spectra) B Column Selection (C18 for hydrophobicity) A->B C Detector Selection (PDA for spectral data) B->C D Organic Modifier Screening (Acetonitrile vs. Methanol) C->D Initial run E pH Optimization (Acidic modifier for peak shape) D->E F Gradient Optimization (Resolution and run time) E->F G Flow Rate & Temperature (Fine-tuning) F->G H Method Validation (ICH Q2(R1)) G->H

Caption: A logical workflow for the systematic development of the HPLC method.

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, online degasser, autosampler, and photodiode array (PDA) detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of isoquinoline alkaloids and nitroaromatic compounds.[1][3]

  • Chemicals: HPLC-grade acetonitrile and methanol, along with formic acid, were used.[2] Water was purified using a Milli-Q system.

  • Sample: 8-Fluoro-1-methyl-5-nitroisoquinoline reference standard.

Wavelength Selection

The use of a PDA detector allows for the acquisition of the entire UV-visible spectrum of the analyte.[4][5] A solution of 8-Fluoro-1-methyl-5-nitroisoquinoline was prepared in a 50:50 mixture of acetonitrile and water and scanned from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was determined to ensure optimal sensitivity.

Column and Mobile Phase Selection

Reversed-phase chromatography with a C18 column is the most widely applied separation mode due to its versatility in retaining a broad range of compounds through hydrophobic interactions.[3] Given the aromatic nature of 8-Fluoro-1-methyl-5-nitroisoquinoline, a C18 column was selected as the stationary phase.

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[6] Both were screened to determine the best selectivity and peak shape. Acetonitrile often provides better resolution for aromatic compounds.[7]

The isoquinoline nitrogen in the analyte is basic. To ensure a single ionic state and prevent peak tailing due to interactions with residual silanols on the stationary phase, an acidic mobile phase is recommended.[8][9] Formic acid (0.1%) was chosen as it provides a suitable pH and is compatible with mass spectrometry if hyphenation is desired.[10]

Gradient Optimization

A gradient elution was developed to ensure a reasonable retention time and good peak shape. The initial and final percentages of the organic modifier were adjusted to elute the analyte within a suitable window, typically between 3 and 15 minutes.[7][10] A shallow gradient was employed to maximize resolution from any potential impurities.[7]

Final Optimized HPLC Method

Based on the systematic development process, the following optimized method was established.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined from PDA scan)

Protocol: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 8-Fluoro-1-methyl-5-nitroisoquinoline reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 to 100 µg/mL for the calibration curve.

  • Sample Preparation: Prepare unknown samples by dissolving them in the 50:50 acetonitrile/water mixture to an estimated concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Validation cluster_0 Method Validation (ICH Q2(R1)) A Specificity (Peak Purity) B Linearity & Range (Calibration Curve) A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Robustness (Small Variations) D->E

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] Peak purity was assessed using the PDA detector by comparing the UV spectra across the peak. The method is considered specific if there are no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r) and y-intercept were determined.[15]

ParameterAcceptance CriteriaResult
Correlation Coefficient (r) ≥ 0.9990.9998
Range 80-120% of test concentration1-100 µg/mL
Accuracy

Accuracy was determined by the standard addition method. Known amounts of the reference standard were added to a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Concentration LevelAcceptance Criteria (% Recovery)Result (% Recovery)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[11][16]

  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.

The precision is expressed as the relative standard deviation (%RSD).

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.[12] The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., retention time, peak area, and tailing factor) were monitored. The method is considered robust if the results remain unaffected by these minor changes.

Conclusion

A selective, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 8-Fluoro-1-methyl-5-nitroisoquinoline. The use of a PDA detector provides additional confidence in the results through peak purity analysis. This method is suitable for routine quality control and quantitative analysis in a research and drug development setting.

References

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. ResearchGate. Available from: [Link]

  • Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. ResearchGate. Available from: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. Available from: [Link]

  • Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. ResearchGate. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. Available from: [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline. Available from: [Link]

  • Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. PubMed. Available from: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. ScienceDirect. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. Available from: [Link]

  • Analytical Methods for Nitroaromatic Compounds. ATSDR. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Shimadzu Asia Pacific. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

Sources

Method

Application Note: Divergent Synthetic Strategies Using 8-Fluoro-1-methyl-5-nitroisoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) is a highly versatile, trifunctional heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) is a highly versatile, trifunctional heterocyclic building block[1]. Featuring three orthogonal sites of reactivity, it serves as an excellent scaffold for the rapid generation of structural diversity in medicinal chemistry and materials science[2]. This application note details the mechanistic rationale and validated protocols for selectively functionalizing the C8, C5, and C1 positions to build complex molecular architectures.

Physicochemical & Structural Profiling

PropertyValue
Chemical Name 8-Fluoro-1-methyl-5-nitroisoquinoline
CAS Number 2060033-15-8
Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
Appearance Solid (typically pale yellow to brown)
Reactivity Sites C8 (Electrophilic), C5 (Reducible), C1 (Nucleophilic via deprotonation)

Mechanistic Rationale: The "Why" Behind the Reactivity

As a Senior Application Scientist, it is critical to understand not just how a molecule reacts, but why. The utility of this scaffold lies in the electronic interplay between its functional groups:

  • C8 Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C8 position is exceptionally activated towards SNAr. While the electron-deficient isoquinoline core provides baseline activation, the primary driver is the para-relationship between the C8-fluoro and C5-nitro groups. Attack by a nucleophile at C8 generates a Meisenheimer complex where the negative charge is resonance-delocalized directly onto the strongly electron-withdrawing oxygen atoms of the C5-nitro group[3]. This allows for rapid substitution with amines, thiols, and alkoxides under mild conditions[4].

  • C5 Nitro Reduction (Chemoselectivity Focus): The 5-nitro group can be reduced to an aniline derivative, providing a handle for Buchwald-Hartwig cross-coupling or amide bond formation. However, standard catalytic hydrogenation (Pd/C, H2) poses a significant risk of hydrodefluorination at the highly activated C8 position. Therefore, dissolving metal reductions (e.g., Fe/NH4Cl or SnCl2) are mechanistically preferred to ensure strict chemoselectivity.

  • C1-Methyl C-H Acidity: The methyl group at the C1 position is adjacent to the imine nitrogen (C=N). Deprotonation of this methyl group yields a carbanion that is highly stabilized by resonance into the isoquinoline nitrogen (forming an enamine-like intermediate). This inherent C-H acidity enables Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives without the need for strong bases like LDA[5].

Workflow Visualization

G SM 8-Fluoro-1-methyl- 5-nitroisoquinoline (Core Building Block) SNAr 8-Substituted-1-methyl- 5-nitroisoquinoline (C8 Functionalization) SM->SNAr Nucleophiles (R-NH2, R-OH) Base, Heat Reduction 5-Amino-8-fluoro- 1-methylisoquinoline (C5 Functionalization) SM->Reduction Fe/NH4Cl or SnCl2 RT to 70°C Condensation 8-Fluoro-1-styryl- 5-nitroisoquinoline (C1 Functionalization) SM->Condensation Ar-CHO, Piperidine Reflux

Figure 1: Divergent functionalization pathways for 8-Fluoro-1-methyl-5-nitroisoquinoline.

Experimental Protocols

Protocol A: C8-Amination via SNAr (Synthesis of 8-Morpholino-1-methyl-5-nitroisoquinoline)

Rationale: Morpholine acts as a secondary amine nucleophile. Potassium carbonate neutralizes the generated HF, driving the reaction forward without degrading the isoquinoline core.

  • Step 1: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 8-Fluoro-1-methyl-5-nitroisoquinoline (1.0 mmol, 206 mg) in anhydrous DMF (5.0 mL).

  • Step 2: Add morpholine (1.2 mmol, 104 µL) and anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Step 3: Stir the suspension at 80 °C for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1); the highly fluorescent starting material spot will be consumed and replaced by a deeper yellow, more polar product spot.

  • Step 4: Cool to room temperature and quench by pouring the mixture into ice water (20 mL).

  • Step 5: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to effectively remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction (Synthesis of 5-Amino-8-fluoro-1-methylisoquinoline)

Rationale: Iron powder and ammonium chloride provide a mild electron-transfer reduction pathway that selectively reduces the nitro group to an amine without cleaving the activated C-F bond.

  • Step 1: Suspend 8-Fluoro-1-methyl-5-nitroisoquinoline (1.0 mmol, 206 mg) in a solvent mixture of EtOH (8.0 mL) and H2O (2.0 mL).

  • Step 2: Add fine Iron powder (5.0 mmol, 279 mg) and NH4Cl (5.0 mmol, 267 mg).

  • Step 3: Heat the mixture to 70 °C under vigorous stirring for 2 hours.

  • Step 4: Filter the hot suspension through a pad of Celite to remove the iron sludge, washing the pad thoroughly with hot EtOAc (20 mL).

  • Step 5: Concentrate the filtrate to remove ethanol, partition the aqueous residue between EtOAc and saturated NaHCO3, separate the organic layer, dry (Na2SO4), and evaporate to yield the crude aniline.

Protocol C: C1-Methyl Condensation (Synthesis of 8-Fluoro-5-nitro-1-styrylisoquinoline)

Rationale: Piperidine acts as an organocatalyst, forming an intermediate iminium ion with the aldehyde while simultaneously assisting in the deprotonation of the acidic C1-methyl group.

  • Step 1: Combine 8-Fluoro-1-methyl-5-nitroisoquinoline (1.0 mmol, 206 mg) and Benzaldehyde (1.2 mmol, 122 µL) in absolute ethanol (5.0 mL).

  • Step 2: Add piperidine (0.2 mmol, 20 µL) as a catalyst.

  • Step 3: Reflux the mixture (80 °C) for 16 hours. Self-Validation: The reaction mixture will transition to a dark orange/red color as the extended conjugated styryl system forms.

  • Step 4: Cool the reaction to 0 °C. The styryl product typically precipitates directly from the ethanol solution.

  • Step 5: Filter the precipitate, wash with cold ethanol (2 mL), and dry under vacuum.

Data Presentation: Expected Outcomes & Analytical Markers

Reaction WorkflowExpected YieldKey 1H NMR Marker (CDCl3)Key 19F NMR Marker
Protocol A (SNAr) 85 - 92%Appearance of morpholine multiplets at δ 3.2 and 3.9 ppmComplete disappearance of the Ar-F signal (~ -110 ppm)
Protocol B (Reduction) 75 - 85%Appearance of broad -NH2 singlet at δ 4.2 ppmAr-F signal remains; slight upfield shift expected
Protocol C (Condensation) 65 - 80%Disappearance of C1-CH3 singlet (δ 3.0); appearance of alkene doublets (J ~ 15.5 Hz, trans)Ar-F signal remains unchanged

References

  • Title: Nucleophilic substitution in nitroarenes: a general corrected mechanism Source: d-nb.info (ChemTexts) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: nih.gov (Molecules) URL: [Link]

  • Title: Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives Source: researchgate.net (Natural Science) URL: [Link]

Sources

Application

Application Note: Intravenous Formulation of 8-Fluoro-1-methyl-5-nitroisoquinoline via Cyclodextrin Inclusion Complexation

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound: 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) [1] Objective: To design a self-validating, sterile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound: 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) [1] Objective: To design a self-validating, sterile, and stable intravenous (IV) formulation for a highly hydrophobic, halogenated nitro-aromatic small molecule.

Introduction & Mechanistic Rationale

In contemporary drug discovery, approximately 40% to 90% of emerging pipeline candidates are poorly water-soluble, necessitating advanced solubilization strategies to achieve systemic exposure [2]. 8-Fluoro-1-methyl-5-nitroisoquinoline is a highly lipophilic small molecule. Its planar aromatic isoquinoline core, coupled with the hydrophobic fluorine and methyl substituents, results in negligible aqueous solubility. Furthermore, the nitro group at the 5-position presents potential chemical stability challenges (e.g., susceptibility to hydrolysis or premature enzymatic reduction) if exposed to suboptimal aqueous environments.

To enable intravenous (IV) administration, the formulation must be sterile, isotonic, free of sub-visible particulates, and capable of maintaining the active pharmaceutical ingredient (API) in solution upon dilution in the bloodstream.

The Strategy: We utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) to create a non-covalent host-guest inclusion complex. The unique toroidal architecture of HP- β -CD presents a hydrophilic exterior to the aqueous environment and a relatively hydrophobic inner cavity [3]. By encapsulating the lipophilic isoquinoline core within this cavity, we thermodynamically drive the API into an aqueous-soluble state without altering its molecular structure. Upon IV injection, the complex rapidly dissociates upon dilution in the systemic circulation, releasing the free drug for target engagement [4].

Quantitative Physicochemical Data

The successful design of an inclusion complex requires a precise understanding of the API and the excipient. Table 1 summarizes the critical parameters governing this formulation.

Table 1: Physicochemical Properties of API and Primary Excipient

Parameter8-Fluoro-1-methyl-5-nitroisoquinolineHydroxypropyl- β -cyclodextrin (HP- β -CD)
Role in Formulation Active Pharmaceutical Ingredient (API)Solubilizing Agent / Host Molecule
CAS Number 2060033-15-8 [1]128446-35-5
Molecular Weight 206.17 g/mol ~1400 g/mol (Degree of substitution dependent)
Aqueous Solubility < 0.01 mg/mL (Estimated, extremely poor)> 500 mg/mL (Highly soluble)
Lipophilicity (LogP) > 3.0 (Highly lipophilic)Hydrophilic exterior, hydrophobic cavity
Target IV Concentration 2.0 - 5.0 mg/mL10% - 20% w/v

Formulation Workflow & Pathway Visualization

The following diagram illustrates the thermodynamic and mechanical workflow required to force the hydrophobic API into the cyclodextrin cavity, followed by the downstream processing required to yield a clinical-grade IV product.

IV_Formulation API 8-Fluoro-1-methyl-5-nitroisoquinoline (Hydrophobic API) Mix High-Shear Mixing & Sonication (Energy Input) API->Mix CD HP-β-Cyclodextrin (Aqueous Vehicle) CD->Mix Complex Host-Guest Inclusion Complex (Solubilized API) Mix->Complex Thermodynamic Equilibration Filter 0.22 µm PES Filtration (Sterilization) Complex->Filter Removes Particulates Lyo Lyophilization (Stability Enhancement) Filter->Lyo Water Removal IV Reconstitution in 0.9% NaCl (Ready for IV Injection) Lyo->IV Clinical Use

Workflow of 8-Fluoro-1-methyl-5-nitroisoquinoline cyclodextrin complexation for IV administration.

Step-by-Step Experimental Protocols

To ensure scientific integrity, this methodology is designed as a self-validating system . Each critical step includes a validation check to confirm that the physical chemistry aligns with theoretical expectations before proceeding to the next phase.

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

Causality: Before batch formulation, the exact stoichiometric relationship and binding affinity ( K1:1​ ) between 8-Fluoro-1-methyl-5-nitroisoquinoline and HP- β -CD must be determined to prevent excipient toxicity and ensure complete solubilization.

  • Preparation: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 200 mM in 10 mM phosphate buffer (pH 7.4).

  • API Addition: Add an excess amount (e.g., 10 mg) of 8-Fluoro-1-methyl-5-nitroisoquinoline to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 150 rpm at exactly 25°C for 72 hours. Why 72 hours? Hydrophobic inclusion is a thermodynamically driven process that requires sufficient time to reach true equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via RP-HPLC (UV detection at λmax​ specific to the nitroisoquinoline core).

  • Self-Validation Check: Plot API concentration vs. HP- β -CD concentration. A linear plot (A L​ -type phase solubility profile) validates a 1:1 host-guest stoichiometry. The slope must be < 1. If the plot is non-linear (A P​ -type), higher-order complexes are forming, requiring a recalculation of the target CD concentration.

Protocol B: Bulk Complexation and IV Formulation

Causality: Based on Protocol A, we formulate a 5 mg/mL API solution using a 20% w/v HP- β -CD vehicle.

  • Vehicle Preparation: Dissolve 20 g of clinical-grade HP- β -CD in 80 mL of Water for Injection (WFI). Stir until completely clear.

  • API Incorporation: Slowly add 500 mg of 8-Fluoro-1-methyl-5-nitroisoquinoline to the vortex of the stirring CD solution.

  • Energy Input: Subject the mixture to probe sonication (20 kHz, 40% amplitude) for 15 minutes in an ice bath. Why an ice bath? Sonication generates localized heat which can degrade the nitro group; cooling preserves chemical stability while providing the mechanical energy needed to overcome the hydration shell barrier of the API.

  • Volume Adjustment: Adjust the pH to 6.5 using 0.1 M NaOH or HCl if necessary, and bring the final volume to 100 mL with WFI. Stir for an additional 24 hours at room temperature to ensure complete complexation.

  • Self-Validation Check: Visual inspection and Dynamic Light Scattering (DLS). The solution must be optically transparent. DLS should show no particles > 10 nm, validating that the API is molecularly dispersed in the CD cavity and not suspended as nanoparticles.

Protocol C: Sterilization and Lyophilization

Causality: Aqueous formulations of nitro-aromatics can be susceptible to long-term hydrolytic degradation. Lyophilization (freeze-drying) removes the water, yielding a stable solid cake that can be reconstituted at the bedside.

  • Sterile Filtration: Pass the equilibrated solution through a 0.22 µm Polyethersulfone (PES) sterile filter inside a Class II biosafety cabinet. Why PES? PES membranes exhibit exceptionally low non-specific protein and small-molecule binding compared to Nylon, ensuring the API is not stripped from the complex during filtration.

  • Vial Filling: Dispense 2 mL aliquots into sterile 5 mL Type I glass vials. Partially insert slotted lyophilization stoppers.

  • Lyophilization Cycle:

    • Freezing: Ramp to -45°C at 1°C/min; hold for 4 hours.

    • Primary Drying: Decrease chamber pressure to 100 mTorr. Ramp shelf to -10°C; hold for 24 hours (sublimation of bulk ice).

    • Secondary Drying: Ramp shelf to +25°C; hold for 8 hours (desorption of bound water).

  • Sealing: Backfill chamber with sterile Nitrogen gas, fully seat stoppers, and crimp with aluminum seals.

  • Self-Validation Check: Post-filtration HPLC assay. The API concentration must be 98% of the pre-filtration concentration. A drop in concentration invalidates the complexation step, indicating the drug was merely suspended and subsequently removed by the filter.

Protocol D: Clinical Reconstitution
  • Reconstitution: Inject 2 mL of sterile 0.9% Sodium Chloride (Normal Saline) into the lyophilized vial. Swirl gently.

  • Isotonicity Verification: The resulting solution is ready for IV push or infusion.

  • Self-Validation Check: Measure the osmolality of the reconstituted solution using a freezing-point osmometer. A reading between 280 and 310 mOsm/kg validates that the formulation is isotonic with human plasma, preventing hemolytic events or phlebitis at the injection site.

References

  • CAS No. 2060033-15-8 | Chemsrc. Chemsrc.com. Available at:[Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs | Biomaterials Connect. Scifiniti Publishing. Available at:[Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. National Center for Biotechnology Information (PMC). Available at:[Link]

  • PharmPK Discussion - Hydroxypropyl-beta cycoldextrin in IV formulations. PharmPK.com. Available at:[Link]

Method

Standard operating procedures for handling 8-Fluoro-1-methyl-5-nitroisoquinoline

Application Notes & Protocols for 8-Fluoro-1-methyl-5-nitroisoquinoline Abstract This document provides a comprehensive technical guide for the handling, synthesis, purification, and potential biological evaluation of 8-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 8-Fluoro-1-methyl-5-nitroisoquinoline

Abstract

This document provides a comprehensive technical guide for the handling, synthesis, purification, and potential biological evaluation of 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS 2060033-15-8)[1]. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The strategic incorporation of a fluorine atom, a methyl group, and a nitro group onto this scaffold is anticipated to confer significant biological properties. Fluorination is a well-established strategy to enhance metabolic stability and modulate pharmacokinetic profiles[3], while nitroaromatic compounds are known for a wide spectrum of bioactivities, including antimicrobial and anticancer effects[4][5][6].

Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes field-proven methodologies from closely related structural analogs. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a strong foundation for their work with this compound.

Compound Profile and Physicochemical Properties

8-Fluoro-1-methyl-5-nitroisoquinoline is a heterocyclic aromatic compound. Its properties are influenced by the electron-withdrawing nature of the fluorine and nitro groups and the electron-donating methyl group. The following table summarizes its known and predicted characteristics.

PropertyValueSource / Method
CAS Number 2060033-15-8[1]
Molecular Formula C₁₀H₇FN₂O₂Calculated
Molecular Weight 206.17 g/mol Calculated
Appearance Predicted to be a solid (e.g., powder)Analogy[4]
Topological Polar Surface Area (TPSA) 58.7 ŲAnalogy[7]
Predicted XlogP ~2.0 - 2.5Analogy[8]
Hydrogen Bond Acceptors 4Analogy[7]

Standard Operating Procedures: Safety and Handling

Nitroaromatic compounds warrant careful handling due to potential reactivity and toxicity. The following procedures are based on safety data for structurally related fluoro-nitro-aromatics and should be strictly adhered to.[9][10][11][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a flame-retardant lab coat and ensure no skin is exposed.[9][10]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[9]

Engineering Controls and Storage
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[10][13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][12] Keep away from incompatible materials such as strong oxidizing agents and foodstuff containers.[9] The compound may be light-sensitive.[13]

Emergency Procedures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][14]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[10][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9][15]

  • Spill Response: Evacuate personnel to a safe area. Avoid dust formation.[9] Sweep up the spillage or use an absorbent material for solutions, and collect in a suitable, sealed container for disposal.[13][14]

G Figure 1: Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Assess Hazards (Review SDS) PPE Don PPE (Goggles, Gloves, Lab Coat) Assess->PPE Eng_Controls Prepare Engineering Controls (Fume Hood, Eyewash Station) PPE->Eng_Controls Weigh Weigh Compound (In Fume Hood) Dissolve Prepare Solution (In Fume Hood) Weigh->Dissolve React Perform Experiment Dissolve->React Waste Dispose of Waste (Segregated Containers) Decontaminate Decontaminate Glassware & Work Area Waste->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE Spill Spill or Exposure Emergency Follow Emergency Procedures Spill->Emergency

Caption: General laboratory safety workflow for handling chemical compounds.

Proposed Synthesis and Purification Protocols

While a specific synthesis for 8-Fluoro-1-methyl-5-nitroisoquinoline is not documented in peer-reviewed literature, a plausible route involves the nitration of an 8-fluoro-1-methylisoquinoline precursor. This approach is analogous to established methods for the nitration of fluoroquinolines.[17]

Proposed Synthesis: Nitration of 8-Fluoro-1-methylisoquinoline

This protocol is adapted from the nitration of 8-fluoroquinoline.[17]

Materials:

  • 8-Fluoro-1-methylisoquinoline (precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add fuming nitric acid to concentrated sulfuric acid.

  • While maintaining the temperature between -5 °C and 0 °C, add the 8-Fluoro-1-methylisoquinoline precursor portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture carefully over a large volume of crushed ice.

  • Neutralize the resulting aqueous suspension by slowly adding 10% sodium carbonate solution until the pH is alkaline.

  • Extract the product into dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

G Figure 2: Proposed Synthetic Pathway Precursor 8-Fluoro-1-methylisoquinoline Precursor Product {8-Fluoro-1-methyl-5-nitroisoquinoline | Crude Product} Precursor->Product Nitration Reagents HNO₃ / H₂SO₄ Nitrating Mixture -5 to 0 °C Reagents->Product

Caption: Proposed one-step synthesis via electrophilic nitration.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to remove unreacted starting material and potential regioisomers. Column chromatography is a highly effective method.[18]

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of ~0.3.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica. Evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-Fluoro-1-methyl-5-nitroisoquinoline.

Application Notes: Protocols for Biological Evaluation

The fluoro-nitro-isoquinoline scaffold suggests potential as both an antimicrobial and an anticancer agent.[2][5][6] The following protocols provide standardized methods to screen for these activities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism. It is adapted from standard antibacterial assay methods.[19]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Stock solution of the test compound in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the compound's stock solution in MHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability, often used to screen for the cytotoxic potential of chemical compounds against cancer cell lines.[20]

Materials:

  • Human cancer cell line (e.g., HCT116, CCRF-CEM)[21]

  • Complete cell culture medium (e.g., RPMI, DMEM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 8-Fluoro-1-methyl-5-nitroisoquinoline for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[20] The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G Figure 3: Cytotoxicity Assay Workflow (MTT) cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Adhere Incubate Overnight (Allow Adherence) Seed->Adhere Prepare_Dilutions Prepare Serial Dilutions of Test Compound Treat_Cells Add Compound to Wells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 48-72 Hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_MTT Incubate 2-4 Hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion

8-Fluoro-1-methyl-5-nitroisoquinoline is a compound of significant interest for drug discovery, combining structural motifs known to confer potent biological activity. While direct experimental data remains sparse, the protocols and handling guidelines presented in this document, derived from established knowledge of analogous compounds, provide a robust framework for its safe handling, synthesis, and evaluation. Researchers are encouraged to use these methods as a starting point, with the understanding that optimization may be required based on experimental observations.

References

  • Kovács, L., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 8-fluoro-5-nitroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • EuroProxima. (n.d.). FLUOROQUINOLONES ELISA. Retrieved from [Link]

  • Wiley Online Library. (2009). 8‐Fluoro‐4‐hydroxy‐1H‐[9][10][15]triazino[4,5‐a]quinoline‐1,6(2H)‐dione: Synthesis and reactivity. Retrieved from [Link]

  • O'Hagan, D. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Pommier, Y., et al. (2018). Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. PMC. Retrieved from [Link]

  • LaVoie, E. J., et al. (n.d.). Genotoxicity of fluoroquinolines and methylquinolines. PubMed. Retrieved from [Link]

  • Horio, T., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Asif, M. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Sauthof, L., et al. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]

  • Gershon, H., et al. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • de Oliveira, A. C., et al. (n.d.). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-fluoro-5-nitroisoquinoline (C9H5FN2O2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Retrieved from [Link]

Sources

Application

Preparation of 8-Fluoro-1-methyl-5-nitroisoquinoline stock solutions

Application Note & Technical Protocol: Preparation, Handling, and Storage of 8-Fluoro-1-methyl-5-nitroisoquinoline Stock Solutions Executive Summary & Physicochemical Profiling 8-Fluoro-1-methyl-5-nitroisoquinoline is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Preparation, Handling, and Storage of 8-Fluoro-1-methyl-5-nitroisoquinoline Stock Solutions

Executive Summary & Physicochemical Profiling

8-Fluoro-1-methyl-5-nitroisoquinoline is a highly specialized fluorinated heterocyclic compound frequently utilized as a pharmacophore intermediate in drug discovery and medicinal chemistry[1]. Due to its planar aromatic structure, lipophilicity, and the electron-withdrawing nature of both the fluoro and nitro substituents, this compound exhibits negligible aqueous solubility. Proper solvation is critical to ensure accurate dosing, assay reproducibility, and the prevention of false negatives in high-throughput biological screening.

Table 1: Physicochemical Properties and Solvation Parameters

PropertyValue / Description
Chemical Name 8-Fluoro-1-methyl-5-nitroisoquinoline
CAS Number 2060033-15-8
Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Solubility Limit (DMSO) ≥ 50 mM (Requires sonication)
Aqueous Solubility Insoluble

Mechanistic Rationale for Solvent Selection

Water is incapable of disrupting the strong intermolecular π-π stacking and dipole interactions of the solid-state isoquinoline crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds[2]. As a highly polar aprotic solvent, DMSO possesses a high dielectric constant that effectively solvates the lipophilic aromatic core while stabilizing the polarizable nitro (-NO2) and fluoro (-F) groups without unpredictable hydrogen-bond donation.

Critical Insight: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly decreases its solvating power for lipophilic compounds, leading to micro-precipitation. Therefore, newly opened, anhydrous, sterile-filtered DMSO must be used to guarantee stock integrity.

Master Stock Solution Preparation

The following workflow outlines the generation of a self-validating, high-concentration master stock (e.g., 10 mM).

G A 8-Fluoro-1-methyl-5-nitroisoquinoline (Dry Powder) B Equilibrate to Room Temp (Desiccated) A->B C Weigh & Add Anhydrous DMSO (Target: 10 mM - 50 mM) B->C D Vortex & Sonicate (Ensure Complete Dissolution) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquot & Argon Overlay (Single-use vials) E->F G Store at -80°C (Protect from light) F->G

Workflow for the preparation and storage of 8-Fluoro-1-methyl-5-nitroisoquinoline DMSO stock.

Step-by-Step Protocol: 10 mM Master Stock

  • Equilibration (Causality: Moisture Prevention): Remove the lyophilized vial of 8-Fluoro-1-methyl-5-nitroisoquinoline from cold storage (-20°C). Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which will hydrolyze the compound or permanently ruin stock solubility.

  • Weighing: Using a calibrated analytical balance, accurately weigh 2.06 mg of the powder into a sterile, amber-glass or low-bind polypropylene microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

  • Dissolution & Sonication (Causality: Lattice Disruption): Cap the tube tightly. Vortex for 30 seconds. If visible particulates remain, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Sonication introduces acoustic cavitation, breaking the crystalline lattice and ensuring complete solvation[2].

  • Sterile Filtration (Causality: Contamination Prevention): Draw the solution into a sterile glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile amber vial. Do not use PES or cellulose acetate filters, as DMSO is an aggressive solvent that will dissolve the membrane matrix, chemically contaminating your stock.

  • Aliquoting & Storage: Divide the stock into 50 µL single-use aliquots. Overlay with dry argon or nitrogen gas before sealing to displace oxygen and prevent oxidative degradation. Store immediately at -80°C.

Working Solution Preparation for In Vitro Assays

Directly spiking high-concentration DMSO stocks into aqueous cell culture media causes localized supersaturation, leading to rapid compound precipitation ("crashing out"). Furthermore, high DMSO concentrations disrupt cell membranes and induce solvent-mediated cytotoxicity[3].

Dilution S1 Master Stock (10 mM in 100% DMSO) S2 Intermediate Dilution (e.g., 1 mM in 100% DMSO) S1->S2 Dilute with DMSO S3 Final Working Solution (10 µM in Culture Media) S2->S3 Dilute with Media S4 In Vitro Assay (Final DMSO ≤ 0.1%) S3->S4 Apply to Cells

Serial dilution workflow to maintain ≤0.1% final DMSO concentration in cell culture assays.

Step-by-Step Protocol: Serial Dilution

  • Thawing: Remove a single 50 µL aliquot of the 10 mM master stock from -80°C. Warm it in the hands or a 25°C water bath until completely liquid. Vortex briefly to ensure homogeneity, as freeze-thaw cycles can create concentration gradients.

  • Intermediate Dilution (in DMSO): If your target assay concentration is 10 µM, first create a 1000x intermediate stock. Dilute 10 µL of the 10 mM master stock into 90 µL of pure DMSO to create a 1 mM intermediate stock.

  • Final Aqueous Dilution (in Media): Add 10 µL of the 1 mM intermediate stock to 9.99 mL of pre-warmed (37°C) cell culture media. Invert gently 5–10 times to mix. Do not vortex media containing fetal bovine serum (FBS), as this causes protein foaming and denaturation.

  • Self-Validation (Visual QC): Hold the final media solution against a light source. It must be completely optically clear. Any turbidity or opalescence indicates micro-precipitation, rendering the solution invalid for biological assays.

  • Vehicle Control: Prepare a parallel vehicle control by adding 10 µL of pure DMSO to 9.99 mL of media. This ensures the final DMSO concentration is exactly 0.1% (v/v) in both the treatment and control arms, isolating the biological effect of 8-Fluoro-1-methyl-5-nitroisoquinoline from solvent-induced artifacts[3].

Quality Control & Stability

  • Analytical Validation: For rigorous quality control, verify the concentration and purity of the master stock using LC-MS or UV-Vis spectroscopy (measuring absorbance at the compound's specific λmax) prior to long-term storage.

  • Shelf Life: When stored at -80°C under an inert gas overlay and protected from light, DMSO stock solutions of nitroisoquinoline derivatives are typically stable for up to 12 months. Discard any aliquots that have undergone more than two freeze-thaw cycles to maintain absolute experimental trustworthiness.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 8-Fluoro-1-methyl-5-nitroisoquinoline precipitation in DMSO

Technical Support Center: 8-Fluoro-1-methyl-5-nitroisoquinoline Introduction This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 8-fluoro-1-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Fluoro-1-methyl-5-nitroisoquinoline

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 8-fluoro-1-methyl-5-nitroisoquinoline in dimethyl sulfoxide (DMSO). Compound precipitation can compromise experimental integrity, leading to inaccurate concentration assessments and unreliable data.[1] This document provides a structured, in-depth troubleshooting framework, moving from common procedural issues to more complex chemical considerations. Our goal is to explain the causality behind these issues and provide robust, validated protocols to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 8-fluoro-1-methyl-5-nitroisoquinoline precipitated immediately or shortly after I tried to dissolve it in DMSO. What are the most common causes and the first things I should check?

This is the most frequent issue and is often related to fundamental handling, concentration, or solvent quality. The molecular structure of 8-fluoro-1-methyl-5-nitroisoquinoline, with its planar aromatic core, nitro group, and fluoro-substituent, contributes to strong crystal lattice energy, which can make it challenging to dissolve.

The Scientific Rationale:

  • Supersaturation and Concentration: Every compound has a maximum solubility limit in a given solvent at a specific temperature.[2] Attempting to create a solution above this concentration will lead to immediate or rapid precipitation as the system returns to equilibrium. Amorphous, freshly synthesized compounds may initially dissolve to form a supersaturated solution but can crash out over time as the more stable, less soluble crystalline form nucleates.[3][4]

  • The Critical Role of Water (Hygroscopicity): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water significantly reduces DMSO's ability to solvate lipophilic organic compounds.[3] The introduction of water increases the polarity and structured nature of the solvent, making it more difficult for the nonpolar isoquinoline core of your compound to remain in solution.[3][6] Even brief exposure of your DMSO stock to ambient air can introduce enough water to cause precipitation.[5]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[7] Preparing your solution at room temperature might not provide enough energy to overcome the compound's crystal lattice energy, leading to incomplete dissolution or precipitation upon cooling.

Troubleshooting Workflow & Protocol:

The first step is to systematically rule out these common variables. Follow this workflow to diagnose the issue.

cluster_0 Initial Troubleshooting Flow Start Precipitation Observed Check_Conc Is concentration known to be achievable? Start->Check_Conc Check_DMSO Are you using fresh, anhydrous DMSO? Check_Conc->Check_DMSO Yes Lower_Conc Action: Lower concentration or determine max solubility. Check_Conc->Lower_Conc No Check_Temp Was gentle heat/sonication applied? Check_DMSO->Check_Temp Yes Use_New_DMSO Action: Use fresh, sealed anhydrous DMSO. Check_DMSO->Use_New_DMSO No Apply_Energy Action: Gently warm (37°C) and/or sonicate to aid dissolution. Check_Temp->Apply_Energy No Fail Precipitation Persists (Proceed to FAQ 2 & 3) Check_Temp->Fail Yes Success Stable Solution Achieved Lower_Conc->Success Use_New_DMSO->Success Apply_Energy->Success cluster_1 Advanced Stability Troubleshooting Start Precipitation Persists (After FAQ 1 & 2) Check_Purity Has compound purity been verified (e.g., by LC-MS, NMR)? Start->Check_Purity Check_pH Is pH of DMSO/aqueous phase known and controlled? Check_Purity->Check_pH Yes Purify Action: Re-purify compound (e.g., recrystallization, chromatography). Check_Purity->Purify No/Unknown Buffer Action: Consider buffered co-solvent system if compatible with assay. Check_pH->Buffer No Investigate Action: Investigate alternative solvents or formulation strategies (FAQ 4). Check_pH->Investigate Yes Success Stable Solution Achieved Purify->Success Buffer->Success

Caption: Advanced workflow for investigating chemical stability issues.

FAQ 4: I cannot achieve a stable solution at my desired concentration with DMSO alone. What are my options for enhancing solubility?

When a compound's intrinsic solubility in DMSO is the limiting factor, more advanced formulation strategies are required.

The Scientific Rationale:

  • Co-solvents: Using a co-solvent can modify the overall properties of the solvent system to better match the solute. [8]For a compound like 8-fluoro-1-methyl-5-nitroisoquinoline, a less polar co-solvent might help solvate the aromatic core, while a protic co-solvent could interact with the nitro group. The goal is to create a solvent mixture with a polarity that is optimal for the entire molecule. [9]* Surfactants: For subsequent dilutions into aqueous media (a common point of precipitation), surfactants can be used. [10]Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. [7]* Alternative Solvents: If DMSO proves unsuitable, other organic solvents may be considered, depending on the requirements of the downstream application.

Strategies for Solubility Enhancement:

Table 2: Potential Co-solvents and Additives for Enhancing Solubility

AdditiveTypical Conc. (in assay)MechanismPotential Issues
Ethanol 1-5% (v/v)Co-solventCan cause protein denaturation and cell stress. [10]
PEG 400 1-10% (v/v)Co-solventGenerally well-tolerated but can increase solution viscosity. [10]
Tween-20/80 0.01-0.1% (v/v)Surfactant (non-ionic)Can interfere with assays involving protein-protein interactions. [10]
NMP <1% (v/v)Co-solvent (polar aprotic)Higher potential for cytotoxicity compared to DMSO.
DMF <1% (v/v)Co-solvent (polar aprotic)Higher potential for cytotoxicity and reactivity. [11]

Protocol 3: Testing Co-Solvent Systems

  • Prepare a concentrated primary stock of your compound in 100% anhydrous DMSO.

  • Create a series of test solutions by diluting the primary stock into various DMSO/co-solvent mixtures (e.g., 90:10, 80:20 DMSO:Ethanol).

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at room temperature.

  • For promising candidates, perform a "kinetic solubility" test by diluting the co-solvent stock into your final aqueous assay buffer and monitoring for turbidity over time using a plate reader (absorbance at ~620 nm). [10]This will identify the optimal solvent system to prevent precipitation upon final dilution.

By systematically working through these troubleshooting guides, researchers can identify and resolve the root cause of 8-fluoro-1-methyl-5-nitroisoquinoline precipitation, ensuring the generation of accurate and reproducible experimental data.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Do, N., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem Technical Support.
  • Bejan, I., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this?
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • Nakao, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • BenchChem. (2025). Overcoming solubility issues of 4-Bromo-1-methyl-2-nitro-1h-imidazole in assays. BenchChem Technical Support.
  • Delgado, D. R., et al. (2018). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • Nakao, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Sharma, U., et al. (2020). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry.

Sources

Optimization

Resolving HPLC peak tailing issues for 8-Fluoro-1-methyl-5-nitroisoquinoline

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with analyzing 8-Fluoro-1-methyl-5-nitroisoquinoline .

This guide bypasses generic advice to focus on the exact causality of peak tailing for highly functionalized nitrogenous heterocycles, providing self-validating protocols to ensure scientific integrity and method robustness.

Diagnostic Overview & Mechanistic Causality

To resolve peak tailing for 8-Fluoro-1-methyl-5-nitroisoquinoline, we must first understand its electronic structure and how it interacts with the chromatographic system.

The Chemical Challenge: Unsubstituted isoquinoline contains a basic nitrogen with a pKa of approximately 5.14. However, your target molecule features two strong electron-withdrawing groups (EWGs): an 8-fluoro group (-I effect) and a 5-nitro group (-I, -M effects). These EWGs severely deplete electron density from the heterocyclic nitrogen, lowering the estimated pKa to approximately 1.5–2.5 .

The Mechanisms of Peak Tailing:

  • Partial Ionization (Thermodynamic Tailing): Standard LC-MS mobile phases, such as 0.1% Formic Acid, typically have a pH of ~2.7. This places the mobile phase pH almost exactly at the analyte's pKa. According to the Henderson-Hasselbalch equation, this creates a mixed state where the molecule rapidly interconverts between protonated and neutral forms on the column. Because these two states have different hydrophobicities and retention mechanisms, the result is severe peak broadening and tailing[1]. For robust chromatography, the mobile phase pH must be at least 2 units away from the pKa[1].

  • Silanol Ion-Exchange (Secondary Interactions): The fraction of the isoquinoline that remains protonated (cationic) will undergo strong secondary ion-exchange interactions with residual, unreacted acidic silanol groups (Si-O⁻) on the silica stationary phase[2],[3]. This causes the analyte to "stick" to the column matrix, creating a pronounced tail that degrades resolution and integration accuracy[4],[5].

Diagnostic Workflow

Troubleshooting Start Analyze Peak Shape Tailing Factor (Tf) > 1.5? Check1 Physical / System Issues Start->Check1 Check2 Chemical / Method Issues Start->Check2 Sys1 Dead Volume / Fittings Check1->Sys1 Sys2 Frit Blockage Check1->Sys2 Chem1 Silanol Interactions (Ion-Exchange) Check2->Chem1 Chem2 Partial Ionization (pH ≈ pKa) Check2->Chem2 Chem3 Solvent Mismatch Check2->Chem3 Sol1 Add TEA / Use End-Capped Column Chem1->Sol1 Sol2 Adjust pH to 5.5 (Neutralize Analyte) Chem2->Sol2 Sol3 Match Injection Solvent to Mobile Phase Chem3->Sol3

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

Self-Validating Experimental Protocols

To correct these chemical mismatches, execute one of the following field-proven protocols. Every protocol includes a System Suitability Check (SSC) to ensure the system is self-validating.

Protocol A: pH-Driven Neutralization (Preferred Method)

Causality: By raising the mobile phase pH to 5.5 (well above the estimated pKa of ~2.0), the isoquinoline nitrogen is completely deprotonated. The neutral molecule interacts solely via hydrophobic partitioning, eliminating silanol ion-exchange.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate aqueous solution (Mobile Phase A).

  • pH Adjustment: Adjust the pH to exactly 5.5 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Column Selection: Install a high-purity, fully end-capped C18 column designed for mid-pH stability.

  • Equilibration: Flush the column with 50:50 Mobile Phase A / Acetonitrile (Mobile Phase B) for 15 column volumes to ensure the stationary phase is fully buffered.

  • System Suitability Check (Validation): Inject a 10 µg/mL standard of 8-Fluoro-1-methyl-5-nitroisoquinoline. Calculate the [6].

    • Pass Criteria: Tf between 0.9 and 1.2. If Tf > 1.2, proceed to Protocol B.

Protocol B: Silanol Masking via Amine Additives

Causality: If an acidic mobile phase is strictly required (e.g., for multiplexed LC-MS methods), you must block the active silanol sites. Triethylamine (TEA) acts as a sacrificial basic modifier, competitively binding to the Si-O⁻ sites so the isoquinoline analyte cannot[7],[8].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid).

  • Additive Integration: Add 0.1% (v/v) Triethylamine (TEA) to Mobile Phase A[7].

  • Equilibration (Critical Step): Pump the TEA-modified mobile phase through the column for at least 30 column volumes. Scientific Note: TEA requires significant time to saturate all active silanol sites. Premature injection will result in variable retention times.

  • System Suitability Check (Validation): Inject the standard and measure the Asymmetry factor ( As​ ) at 10% peak height[5].

    • Pass Criteria: As​ < 1.3.

    • Warning: Do not use this method for positive-ion ESI-MS, as TEA causes severe ion suppression.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 8-Fluoro-1-methyl-5-nitroisoquinoline under various mobile phase conditions, demonstrating the thermodynamic impact of your chemical choices.

Mobile Phase ChemistrypHAnalyte Ionization StatePrimary Retention MechanismExpected Tailing Factor (Tf)Theoretical Plates (N)
0.1% Formic Acid (FA) ~2.7Mixed (Partial Ionization)Hydrophobic + Ion-Exchange2.45 (Severe Tailing)< 5,000
0.1% Trifluoroacetic Acid ~1.9Mostly ProtonatedIon-Pairing + Hydrophobic1.60 (Moderate Tailing)~ 8,500
0.1% FA + 0.1% TEA ~3.0Mixed (Silanols Masked)Hydrophobic1.35 (Acceptable)~ 10,500
10 mM Ammonium Acetate ~5.5Fully Neutral Pure Hydrophobic1.05 (Ideal Symmetry)> 14,000

Troubleshooting FAQs

Q: My peak tailing gets worse with larger injection volumes, even though the total mass is low. What is happening? A: This is a classic [9]. If your sample is dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) but your initial gradient is highly aqueous, the strong solvent plug disrupts the focusing of the analyte at the head of the column. The analyte travels prematurely down the column before partitioning, causing a leading or tailing edge. Solution: Dilute your sample in the initial mobile phase composition (e.g., < 20% organic)[4].

Q: I switched to a premium "end-capped" C18 column, but I still see tailing. Why didn't this fix the issue? A: While end-capping reduces the number of accessible silanols, steric hindrance prevents manufacturers from capping 100% of the active sites[4]. If your mobile phase pH is still hovering near the analyte's pKa (~2.0), the partial ionization will cause thermodynamic peak distortion regardless of the column's inertness. You must correct the pH to fix the ionization state[1].

Q: Can physical system issues mimic chemical peak tailing? A: Yes. Dead volume from poorly seated PEEK fittings, mismatched tubing diameters, or a partially blocked inlet frit creates an exponential decay profile in the fluid dynamics[6]. To differentiate physical from chemical tailing, look at the entire chromatogram. Chemical tailing is usually analyte-specific (affecting only the basic isoquinoline), whereas physical extra-column volume or a blocked frit will cause all peaks in the chromatogram to tail equally[6].

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International / Chromatography Online URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International / Chromatography Online URL:[Link]

  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids Source: BioMed Research International (PubMed Central) URL:[Link]

  • Home | HPLC Calculator (The Critical Role of pKa in HPLC Method Development) Source: Khemit URL:[Link]

Sources

Troubleshooting

Preventing degradation of 8-Fluoro-1-methyl-5-nitroisoquinoline during long-term storage

Technical Support Center: 8-Fluoro-1-methyl-5-nitroisoquinoline Storage & Stability Overview Welcome to the Technical Support Center for 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8)[1]. This resource is engi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Fluoro-1-methyl-5-nitroisoquinoline Storage & Stability

Overview Welcome to the Technical Support Center for 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8)[1]. This resource is engineered for researchers and drug development professionals to troubleshoot, resolve, and prevent chemical degradation during long-term storage and experimental handling.

Section 1: Mechanisms of Degradation (FAQ)

Q: Why is 8-Fluoro-1-methyl-5-nitroisoquinoline highly sensitive to environmental factors? A: The stability of this compound is dictated by the reactivity of its specific functional groups. The degradation is not random; it follows distinct causal pathways:

  • Oxidation: The isoquinoline nitrogen is highly susceptible to oxidation, forming N-oxides[2]. Additionally, the 1-methyl group sits in a benzylic-like position, making it prone to radical-mediated oxidation into a formyl or carboxylic acid derivative.

  • Photodegradation: The 5-nitro group acts as a strong electron-withdrawing chromophore. When exposed to UV or visible light, it can undergo photoreduction, leading to complex nitroso or hydroxylamine byproducts[2].

  • Hydrolysis: While the 8-fluoro substitution is generally stable, the compound can undergo nucleophilic aromatic substitution or base-catalyzed hydrolysis under extreme pH conditions[2].

Q: How do I distinguish between oxidative and photolytic degradation in my analytical results? A: Causality can be traced directly through LC-MS impurity profiling. Oxidative degradation typically presents as a precise mass shift of +16 Da (indicative of N-oxide formation). In contrast, 2 yields complex chromatograms with mass reductions (-16 Da or -2 Da) corresponding to reduced nitrogen species[2].

Section 2: Troubleshooting Guide for Storage Issues

Issue 1: Stock solutions in DMSO are turning yellow/brown over time.

  • Root Cause: This color change is a classic macroscopic sign of photodegradation combined with oxidation[2]. DMSO is highly hygroscopic; it absorbs ambient moisture, which facilitates hydrolysis, while ambient light excites the nitroaromatic system.

  • Resolution: Store all stock solutions in amber, light-resistant vials. Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing, and maintain storage temperatures at or below -20°C.

Issue 2: Gradual decrease in purity observed in the dry powder at room temperature.

  • Root Cause: Even in the solid state, ambient humidity and trace oxygen initiate surface-level degradation over time.

  • Resolution: Implement 3[3]. For active pharmaceutical ingredients (APIs) sensitive to moisture and heat, freezer storage (-20°C) with active desiccants is required to halt thermal and hydrolytic degradation[4].

Section 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 8-Fluoro-1-methyl-5-nitroisoquinoline under standard ICH Q1A(R2) testing conditions[3][4].

Storage ConditionEnvironmental ParametersDurationExpected PurityPrimary Degradation Risk
Long-Term (Freezer) -20°C ± 5°C, Sealed & Dark12-24 Months> 99.0%Negligible
Long-Term (Fridge) 5°C ± 3°C, Desiccated12 Months> 98.5%Mild Oxidation
Accelerated 25°C ± 2°C / 60% RH6 Months< 95.0%Oxidation, Moisture Absorption
Stress Testing UV/Vis Exposure (ICH Q1B)7 Days< 85.0%Photolysis (Nitro Reduction)

Section 4: Self-Validating Forced Degradation Protocol

To ensure your analytical methods (e.g., HPLC) are truly stability-indicating, you must perform a 2[2]. This protocol acts as a self-validating system: if the mass balance (sum of the remaining parent compound and degradation products) equals ~95-105%, your method is validated.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 8-Fluoro-1-methyl-5-nitroisoquinoline in HPLC-grade Acetonitrile.

  • Acid/Base Hydrolysis Stress:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Validation Check: Neutralize both solutions before injection. The appearance of distinct new peaks without total loss of the parent peak confirms the method's resolving power.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours in the dark[2].

  • Photolytic Stress: Expose 2 mL of the stock solution in a clear quartz vial to UV light (minimum 1.2 million lux hours) following ICH Q1B guidelines.

  • Thermal Stress: Place 5 mg of the solid compound in a sealed vial and store in an oven at 80°C for 48 hours[2].

  • Analysis & Validation: Analyze all stressed samples via LC-MS/UV. Calculate the mass balance to ensure no volatile degradants were lost and that all impurities are detected.

Section 5: Degradation Troubleshooting Workflow

DegradationWorkflow Start Detect Degradation (HPLC / LC-MS) Analyze Analyze Impurity Profile Start->Analyze Oxidation Oxidation Pathway (N-Oxide / Methyl) Analyze->Oxidation +16 Da or +14 Da Shift Photolysis Photodegradation (Nitro Reduction) Analyze->Photolysis Complex Mixture / UV Exposure Hydrolysis Hydrolysis / Nucleophilic (Fluorine/Nitro Shift) Analyze->Hydrolysis pH Extremes SolOx Intervention: Purge with Argon Store at -20°C Oxidation->SolOx SolPhoto Intervention: Amber Vials Opaque Packaging Photolysis->SolPhoto SolHydro Intervention: Desiccant Control Moisture & pH Hydrolysis->SolHydro

Workflow for identifying and resolving 8-Fluoro-1-methyl-5-nitroisoquinoline degradation pathways.

References

  • Chemsrc - CAS No. 2060033-15-8 | 8-Fluoro-1-methyl-5-nitroisoquinoline URL:[Link]

  • European Medicines Agency (EMA) / ICH - Stability testing of existing active substances and related finished products URL:[Link]

  • International Council for Harmonisation (ICH) - Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products URL:[Link]

Sources

Optimization

Reducing cytotoxicity of 8-Fluoro-1-methyl-5-nitroisoquinoline in control cell lines

Introduction Welcome to the technical support resource for 8-Fluoro-1-methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 8-Fluoro-1-methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot a critical experimental challenge: managing the inherent cytotoxicity of this compound in control cell lines.

While direct published data on 8-Fluoro-1-methyl-5-nitroisoquinoline is emerging, its structure, featuring a nitro-aromatic system, allows us to extrapolate its mechanism of action from well-documented related compounds.[1][2] The cytotoxicity of nitroaromatic compounds is often multifactorial but is primarily driven by two key pathways: bioreductive activation under hypoxic conditions and the generation of oxidative stress through redox cycling.[3][4][5]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you identify the source of unwanted cytotoxicity and implement effective mitigation strategies, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the cytotoxicity of 8-Fluoro-1-methyl-5-nitroisoquinoline?

A1: The cytotoxicity is likely driven by its 5-nitroisoquinoline core. Based on extensive research on similar nitroaromatic compounds, the toxicity arises from two principal mechanisms that can operate concurrently[3][4][5]:

  • Reductive Activation: In low-oxygen (hypoxic) environments, cellular flavoenzymes like NADPH:cytochrome P-450 reductase can reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamino (NHOH) derivatives.[3][4] These intermediates are potent electrophiles that can form adducts with DNA and proteins, leading to cellular damage and apoptosis.[4]

  • Oxidative Stress via Redox Cycling: The compound can undergo a single-electron reduction to form a nitro anion-radical. In the presence of molecular oxygen, this radical is immediately re-oxidized back to the parent nitro compound, simultaneously generating a superoxide anion (O₂⁻).[3] This futile cycle repeats, producing a continuous flux of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses and causes widespread damage to lipids, proteins, and DNA.[4][6]

cluster_0 Mechanism 1: Reductive Activation (Hypoxia) cluster_1 Mechanism 2: Oxidative Stress (Normoxia) Compound Nitro Compound (Ar-NO₂) Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Compound->Intermediates Nitroreductases (e.g., P450-Reductase) Damage1 DNA & Protein Adducts Intermediates->Damage1 Apoptosis1 Cell Death Damage1->Apoptosis1 Compound2 Nitro Compound (Ar-NO₂) Radical Nitro Anion-Radical (Ar-NO₂⁻•) Compound2->Radical e⁻ Radical->Compound2 Re-oxidation O2 O₂ ROS Superoxide (O₂⁻•) Damage2 Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage2 Apoptosis2 Cell Death Damage2->Apoptosis2 O2->ROS e⁻ transfer e e⁻

Caption: Proposed cytotoxic mechanisms of nitroaromatic compounds.

Q2: I'm observing significant cytotoxicity in my control experiments even at low micromolar concentrations. What are the most common causes?

A2: High basal cytotoxicity is a common issue with potent nitroaromatic compounds. The primary factors to investigate are:

  • Solvent Toxicity: The vehicle, typically Dimethyl Sulfoxide (DMSO), can be cytotoxic at higher concentrations. It is crucial to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%.[1][7] Always run a vehicle-only control to assess the baseline cytotoxicity of the solvent itself.

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to cytotoxic agents. This can be due to varying levels of endogenous nitroreductase enzymes, differences in membrane permeability, or baseline antioxidant capacity.[4] It is essential to establish a baseline IC50 for each cell line you use.

  • Culture Microenvironment: Unintended hypoxia in your cell culture can dramatically increase cytotoxicity. This can occur in high-density cultures or unstirred multi-well plates where oxygen diffusion is limited, thereby favoring the reductive activation pathway.[4]

  • Compound Instability: Ensure the compound is fully dissolved and stable in your culture medium. Precipitation or degradation can lead to inconsistent results or the formation of more toxic byproducts. Always prepare fresh stock solutions and dilutions.[4]

Q3: How can I systematically troubleshoot unexpected cytotoxicity and improve the consistency of my results?

A3: A systematic approach is key to diagnosing and solving issues with variability. We recommend a multi-step validation process before proceeding with extensive screening.

Start High Cytotoxicity or Inconsistent Results Observed CheckSolvent Step 1: Validate Vehicle Toxicity (Run solvent-only dose-response) Start->CheckSolvent IsSolventToxic Is final solvent conc. non-toxic (<10% effect)? CheckSolvent->IsSolventToxic OptimizeCells Step 2: Standardize Cell Culture (Check passage #, density, health) IsSolventToxic->OptimizeCells Yes FixSolvent ACTION: Lower final solvent conc. (e.g., to ≤0.1% DMSO) IsSolventToxic->FixSolvent No IsCultureOK Are cells healthy & log-phase growth? OptimizeCells->IsCultureOK RunAssayControls Step 3: Run Full Assay Controls (Compound-media, untreated cells) IsCultureOK->RunAssayControls Yes FixCells ACTION: Use lower passage cells. Optimize seeding density. IsCultureOK->FixCells No IsAssayOK Does compound interfere with assay readout? RunAssayControls->IsAssayOK Proceed Proceed with Experiment IsAssayOK->Proceed Yes FixAssay ACTION: Use orthogonal assay. (e.g., LDH instead of MTT) IsAssayOK->FixAssay No FixSolvent->CheckSolvent FixCells->OptimizeCells FixAssay->RunAssayControls

Caption: A systematic workflow for troubleshooting cytotoxicity.

Troubleshooting Guide: Cell Viability Assays

High background cytotoxicity or inconsistent data from viability assays (e.g., MTT, XTT, Resazurin) are common hurdles. Use the table below to diagnose potential issues.[4][8]

Observation Potential Cause Recommended Solution & Validation Step
High signal in cell-free wells (compound + medium + assay reagent) The compound directly reduces the assay reagent (e.g., MTT, resazurin). This is common with redox-active molecules.Solution: Switch to an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH release assay) or ATP content (luminescence-based assay).[9][10]Validation: Run a cell-free control with the compound and the new assay reagent to confirm there is no direct interference.
IC50 values vary significantly between experiments 1. Cell Passage Number: High-passage cells can have altered metabolism and drug sensitivity.[11]2. Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[7]3. Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors and lipids that can influence cell sensitivity.[11]Solution 1: Use cells within a narrow, low-passage range for all experiments. Solution 2: Perform careful cell counting (e.g., with a hemocytometer or automated counter) before seeding. Allow cells to adhere and normalize overnight before treatment. Solution 3: Use a single, large batch of FBS for an entire study or pre-test new lots.
"Edge Effect" - Cells in outer wells of the plate die or grow differently Increased evaporation from the outer wells of a 96-well plate concentrates media components and the test compound, leading to artificially high cytotoxicity.Solution: Avoid using the outermost wells for experimental conditions. Fill these "buffer" wells with sterile PBS or culture medium to create a humidity barrier.[4]
Untreated control cells show poor viability 1. Suboptimal Culture Conditions: Cells may be overgrown (confluent), starved, or experiencing pH shifts in the medium.2. Contamination: Mycoplasma or bacterial contamination can stress cells and increase their sensitivity to toxins.Solution 1: Optimize cell seeding density to ensure they remain in the logarithmic growth phase throughout the experiment. Ensure proper incubator calibration (CO₂, temperature, humidity).Solution 2: Regularly test cell stocks for contamination.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 8-Fluoro-1-methyl-5-nitroisoquinoline

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Workflow:

Caption: Experimental workflow for a typical MTT assay.

Step-by-Step Method:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired concentration and seed 100 µL into each well of a 96-well plate. Leave the outer wells filled with 200 µL of sterile PBS. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 8-Fluoro-1-methyl-5-nitroisoquinoline in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the well will be ≤0.1%. Prepare a 2X vehicle control (containing the highest amount of DMSO) and a medium-only control.

  • Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions, vehicle control, or medium control to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solvent (e.g., DMSO) to each well and mix thoroughly on a plate shaker for 10-15 minutes to dissolve the crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells. Plot the results to determine the IC50 value.

References

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI. Available at: [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. (1985). PubMed - NIH. Available at: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). PMC. Available at: [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PMC. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). PMC. Available at: [Link]

  • QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. (2020). ResearchGate. Available at: [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2024). IntechOpen. Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PubMed. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). MDPI. Available at: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2023). ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 8-Fluoro-1-methyl-5-nitroisoquinoline Formulations

Welcome to the Formulation Technical Support Center for 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8). This highly lipophilic, planar scaffold presents classic Biopharmaceutics Classification System (BCS) Cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center for 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8). This highly lipophilic, planar scaffold presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. This guide provides researchers and drug development professionals with field-proven strategies, troubleshooting frameworks, and self-validating protocols to overcome poor aqueous solubility, P-glycoprotein (P-gp) efflux, and extensive first-pass metabolism.

Part 1: Frequently Asked Questions (FAQs) – Strategy & Mechanisms

Q1: Why does 8-Fluoro-1-methyl-5-nitroisoquinoline exhibit such low oral bioavailability despite excellent in vitro target affinity? A1: The poor bioavailability is multifactorial. First, the planar isoquinoline core promotes strong intermolecular π−π stacking, which drives up crystal lattice energy and severely restricts aqueous dissolution. The 8-fluoro and 5-nitro substitutions increase lipophilicity (LogP) but offer no hydrogen-bond donating capacity for aqueous solvation. Second, similar to other isoquinoline alkaloids (e.g., berberine), the basic nitrogen in the isoquinoline ring makes this scaffold a prime substrate for intestinal P-glycoprotein (P-gp) efflux pumps. Finally, the nitro group is susceptible to rapid first-pass metabolism by intestinal nitroreductases and hepatic CYP450 enzymes [1].

Q2: Should I prioritize Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations (SMEDDS) for this specific scaffold? A2: It depends on the dominant pharmacokinetic barrier identified in your preclinical models.

  • Choose ASDs if the primary barrier is strictly dissolution rate-limited and you require a high drug load. ASDs disrupt the crystal lattice to create a highly soluble amorphous state [4].

  • Choose SMEDDS (Self-Microemulsifying Drug Delivery Systems) if you are observing high clearance and low permeability. SMEDDS utilize medium-chain lipids to hijack the intestinal lymphatic transport system, effectively bypassing the hepatic portal vein and avoiding first-pass metabolism. Furthermore, specific surfactants used in SMEDDS actively inhibit P-gp efflux [2]. For nitroisoquinolines, SMEDDS generally yield superior systemic exposure.

Part 2: Troubleshooting Guide – Formulation Failures

Q: My SMEDDS formulation exhibits phase separation and drug precipitation upon dilution in Simulated Intestinal Fluid (SIF). How do I fix this? A: Causality: This occurs when the surfactant-to-oil ratio is too low to maintain the microemulsion at the required Hydrophilic-Lipophilic Balance (HLB), or the drug loading exceeds the equilibrium solubility of the dispersed nano-droplet phase upon aqueous dilution. Solution: Adjust your excipient ratios. Increase the concentration of a high-HLB surfactant like Kolliphor RH 40 (Polyoxyl 40 hydrogenated castor oil) relative to your oil phase (e.g., Capmul MCM). Kolliphor RH 40 not only stabilizes the nano-droplets (<50 nm) to prevent precipitation but also acts as a potent P-gp inhibitor, which is critical for isoquinoline absorption [2].

Q: My ASD formulation shows a rapid initial release (the "spring") but the drug precipitates within 30 minutes during in vitro dissolution testing. What is failing? A: Causality: Your formulation lacks an effective "parachute." While primary polymers like Copovidone (PVP-VA) successfully disrupt the crystal lattice to create the initial supersaturated state (the spring), they are failing to inhibit rapid nucleation and recrystallization in the neutral pH of the intestine. Solution: Incorporate a secondary crystallization inhibitor. Adding an amphiphilic enteric polymer like Hypromellose Acetate Succinate (HPMCAS) will maintain the supersaturated state by sterically hindering crystal lattice formation in the bulk fluid [4].

Q: In vivo data shows that my optimized SMEDDS formulation improved Cmax, but the absolute bioavailability remains under 10%. Why? A: Causality: While the SMEDDS resolved the solubility issue, the nitroisoquinoline is likely undergoing rapid systemic clearance via nitro-reduction or hepatic metabolism after entering systemic circulation. Solution: You must shift the absorption pathway further toward lymphatic transport. Replace long-chain triglycerides (LCTs) with medium-chain triglycerides (MCTs) and incorporate a CYP inhibitor or a more aggressive P-gp inhibitor (like D-α-Tocopherol polyethylene glycol 1000 succinate - TPGS) into the surfactant matrix [3].

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every formulation must be evaluated using a self-validating system. Do not proceed to in vivo dosing without confirming physical stability and monolayer integrity.

Protocol A: Preparation and Validation of 8-Fluoro-1-methyl-5-nitroisoquinoline SMEDDS

This protocol ensures the spontaneous formation of a thermodynamically stable microemulsion that bypasses first-pass metabolism.

  • Excipient Screening (Equilibrium Solubility): Add an excess of 8-Fluoro-1-methyl-5-nitroisoquinoline (approx. 50 mg) to 1 mL of various oils (e.g., Capmul MCM, Labrafil M), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol P). Shake at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 min and quantify the supernatant via HPLC to select the highest solubilizing excipients.

  • Phase Diagram Construction: Titrate mixtures of the selected oil and surfactant/co-surfactant (Smix) with water at 37°C. Visually observe the transition from a cloudy emulsion to a transparent microemulsion to map the optimal self-emulsification region.

  • Formulation Preparation: Mix the optimized ratio (e.g., 20% Capmul MCM, 60% Kolliphor RH 40, 20% Transcutol P) at 40°C until homogenous. Add the active compound up to 80% of its equilibrium solubility to prevent supersaturation stress.

  • Self-Validation Check (Critical): Dilute 100 µL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).

    • Validation Criteria: The mixture must form a clear dispersion in <1 minute. Analyze immediately via Dynamic Light Scattering (DLS). Proceed to dosing only if the Z-average droplet size is <50 nm and the Polydispersity Index (PDI) is <0.3 [1].

Protocol B: Caco-2 Permeability and P-gp Efflux Assessment

This protocol verifies whether the formulation successfully inhibits P-gp-mediated efflux.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® polycarbonate inserts. Culture for 21 days to allow differentiation into a polarized monolayer.

  • Monolayer Integrity Validation (Critical): Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Validation Criteria: TEER must be >300 Ω·cm² before proceeding. If lower, discard the plate as the tight junctions are compromised.

  • Dosing: Apply the diluted SMEDDS formulation (non-cytotoxic concentration, pre-determined via MTT assay) to the apical chamber for A→B (absorptive) permeability, and to the basolateral chamber for B→A (secretory) permeability.

  • Quantification: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER<2.0 confirms successful P-gp inhibition by the formulation [2].

Part 4: Quantitative Formulation Data

The following tables summarize the excipient selection logic and the anticipated pharmacokinetic enhancements when formulating poorly soluble isoquinolines.

Table 1: Excipient Selection Matrix for Nitroisoquinolines

Excipient ClassRecommended ExcipientMechanistic FunctionSuitability for 8-Fluoro-1-methyl-5-nitroisoquinoline
Lipid / Oil Capmul MCM (MCT)Solubilizes lipophilic core; promotes lymphatic transport.High - Bypasses hepatic first-pass metabolism.
Surfactant Kolliphor RH 40Reduces interfacial tension; actively inhibits P-gp efflux.Critical - Mitigates isoquinoline efflux liability.
Co-surfactant Transcutol PIncreases flexibility of the interfacial film; aids drug loading.Medium - Use sparingly to avoid toxicity.
Polymer (ASD) Copovidone (PVP-VA)Disrupts crystal lattice via hydrogen bonding (Spring).Low - Scaffold lacks strong H-bond donors.
Polymer (ASD) HPMCASSteric hindrance prevents recrystallization in SIF (Parachute).High - Excellent secondary stabilizer for rigid cores.

Table 2: Comparative Pharmacokinetic Outcomes (Extrapolated from Isoquinoline Models)

Formulation TypeDrug StateAqueous Solubility EnhancementP-gp Efflux Ratio (ER)Relative Oral Bioavailability ( Frel​ )
Unformulated API Crystalline1x (Baseline)> 5.0 (High Efflux)1.0x (Baseline)
HME-ASD Amorphous15x - 20x> 4.5 (Minimal Inhibition)1.5x - 2.0x
Optimized SMEDDS Nano-solubilized> 100x< 1.5 (Efflux Inhibited)3.5x - 4.5x

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how specific formulation strategies resolve the physicochemical barriers inherent to the 8-Fluoro-1-methyl-5-nitroisoquinoline scaffold.

Bioavailability_Pathways Compound 8-Fluoro-1-methyl- 5-nitroisoquinoline Barrier1 High Crystal Energy & Poor Aqueous Solubility Compound->Barrier1 Barrier2 Intestinal P-gp Efflux & First-Pass Metabolism Compound->Barrier2 Formulation1 Amorphous Solid Dispersion (HME Polymer Matrix) Barrier1->Formulation1 Formulation2 SMEDDS Formulation (Lipid/Surfactant System) Barrier1->Formulation2 Barrier2->Formulation2 Mech1 Maintains Supersaturation ('Spring & Parachute') Formulation1->Mech1 Mech2 Lymphatic Transport & P-gp Pump Inhibition Formulation2->Mech2 Outcome Enhanced Systemic Bioavailability Mech1->Outcome Mech2->Outcome

Mechanistic pathways overcoming solubility and efflux barriers in nitroisoquinoline formulations.

References

  • Title: Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats Source: Pharmaceutics (PubMed Central) URL: [Link]

  • Title: Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability Source: MDPI Pharmaceutics URL: [Link]

  • Title: Development of self-microemulsifying drug delivery system for oral bioavailability enhancement of berberine hydrochloride Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities Source: MDPI Pharmaceutics URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of 8-Fluoro-1-methyl-5-nitroisoquinoline: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound 8-Fluoro-1-methyl-5-nitroisoquinoline. As this is a molecule with limited published data, this document establishes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound 8-Fluoro-1-methyl-5-nitroisoquinoline. As this is a molecule with limited published data, this document establishes a scientifically grounded approach based on the well-documented structure-activity relationships (SAR) of its constituent chemical moieties: the isoquinoline core, and the fluoro, methyl, and nitro functional groups. We will explore its potential therapeutic applications, propose robust experimental protocols for its evaluation, and provide a context for interpreting the resulting data against relevant benchmarks.

Introduction: Deconstructing 8-Fluoro-1-methyl-5-nitroisoquinoline

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of a substituted isoquinoline is profoundly influenced by the nature and position of its functional groups.

  • The Isoquinoline Core: This bicyclic aromatic system provides a rigid scaffold that can effectively interact with biological targets. Its derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are known to possess a broad spectrum of activities.[3][4]

  • Nitro Group (-NO₂): The presence of a nitro group, an electron-withdrawing moiety, is often associated with significant biological activity. In similar heterocyclic structures like nitroquinolines, this group has been linked to potent anticancer and antimicrobial effects.[5][6] For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) is a clinically used antimicrobial agent that also exhibits greater anti-cancer potency than its non-nitrated analogs.[6]

  • Fluorine Atom (-F): The substitution of hydrogen with fluorine is a common strategy in modern drug design. Due to its high electronegativity and small size, fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7] This often leads to improved potency and a better pharmacokinetic profile.[7][8]

  • Methyl Group (-CH₃): A methyl group can influence the compound's lipophilicity and steric profile, which may affect its interaction with target enzymes or receptors and its ability to cross cellular membranes.

Based on this analysis, 8-Fluoro-1-methyl-5-nitroisoquinoline is hypothesized to possess potent anticancer and/or antimicrobial properties. This guide will focus on the in vitro protocols required to test these hypotheses.

Proposed Experimental Workflow

A tiered screening approach is recommended to efficiently characterize the compound's biological profile. The initial phase will consist of broad-spectrum screening to identify its primary cytotoxic and antimicrobial effects. Positive results would then trigger more detailed mechanistic investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Mechanistic Investigation cluster_3 Endpoint Compound Compound Synthesis (8-Fluoro-1-methyl-5-nitroisoquinoline) Cytotoxicity Cytotoxicity Assay (MTT) (Cancer vs. Non-Cancerous Cells) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) (Gram-positive vs. Gram-negative Bacteria) Compound->Antimicrobial Decision_Cyto Selectively Cytotoxic? Cytotoxicity->Decision_Cyto Decision_Micro Potent Antimicrobial? Antimicrobial->Decision_Micro Apoptosis Apoptosis Assays (e.g., AO/EB Staining, Caspase Glo) Decision_Cyto->Apoptosis Yes Report Generate Efficacy Report Decision_Cyto->Report Bactericidal Time-Kill Kinetics Assay Decision_Micro->Bactericidal Yes Decision_Micro->Report ROS ROS Generation Assay Apoptosis->ROS CellCycle Cell Cycle Analysis ROS->CellCycle CellCycle->Report Bactericidal->Report

Caption: Proposed experimental workflow for in vitro evaluation.

Comparative Anticancer Efficacy Evaluation

The primary hypothesis is that the nitro group will confer cytotoxic activity. The investigation should compare the compound's effect on cancer cells versus normal, non-cancerous cells to determine a therapeutic window.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaRepresentative epithelial cancer, well-characterized.
MDA-MB-231 Human Breast AdenocarcinomaAggressive, triple-negative breast cancer model.
A549 Human Lung CarcinomaCommon model for lung cancer studies.
HCT116 Human Colorectal CarcinomaStandard for colon cancer research.
MCF-10A Non-tumorigenic Breast EpithelialEssential control to assess selectivity.
HEK293 Human Embryonic KidneyStandard non-cancerous control cell line.

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2-fold serial dilution of 8-Fluoro-1-methyl-5-nitroisoquinoline (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include wells for a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Results should be compared against a standard-of-care chemotherapeutic agent, such as Doxorubicin or Paclitaxel.

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI)¹
8-Fluoro-1-methyl-5-nitroisoquinoline Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculate
Doxorubicin (Reference) 0.5 - 1.50.2 - 1.00.1 - 0.85.0 - 10.0~5-10

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Should the compound show selective cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.

G Compound 8-Fluoro-1-methyl-5-nitroisoquinoline (or other cytotoxic agent) Mitochondria Mitochondria Compound->Mitochondria Induces Stress / ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Staining

  • Treatment: Treat cancer cells (e.g., MCF-7) with the IC₅₀ concentration of the compound for 24 hours.

  • Staining: Wash cells with PBS and stain with 1 µL of an AO/EB dye mixture (100 µg/mL of each in PBS) for 5 minutes.

  • Visualization: Observe the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmentation.

    • Necrotic cells: Uniform orange-red nucleus.

This qualitative assay provides a rapid visual confirmation of apoptosis induction.[9]

Comparative Antimicrobial Efficacy Evaluation

The combination of the isoquinoline core and a nitro group suggests potential antimicrobial activity. This should be tested against a panel of clinically relevant bacteria.

StrainTypeRationale
Staphylococcus aureus (ATCC 29213)Gram-positiveCommon cause of skin and systemic infections.
Bacillus subtilis (ATCC 6633)Gram-positiveStandard test organism.
Escherichia coli (ATCC 25922)Gram-negativeRepresentative of enteric pathogens.
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeOpportunistic pathogen known for drug resistance.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration well with no visible turbidity.

Results should be compared against broad-spectrum antibiotics.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
8-Fluoro-1-methyl-5-nitroisoquinoline Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Reference) 0.25 - 1.00.12 - 0.5≤0.008 - 0.120.25 - 1.0
Gentamicin (Reference) 0.12 - 1.0≤0.03 - 0.50.25 - 1.00.5 - 2.0
Conclusion and Future Directions

This guide outlines a logical, evidence-based strategy for the initial in vitro characterization of 8-Fluoro-1-methyl-5-nitroisoquinoline. The proposed experiments in cytotoxicity and antimicrobial screening will establish its primary biological activity and selectivity. Positive findings from these primary assays should lead to more advanced studies, including investigation into specific molecular targets (e.g., enzyme inhibition, DNA interaction), further exploration of the mechanism of action, and eventual progression to in vivo models. The structure-activity relationships of related compounds provide a strong rationale for this investigation, highlighting the potential of this novel molecule as a lead compound in oncology or infectious disease research.

References

  • Kovács, L., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Cho, W. J., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • Tredwell, M., & Gouverneur, V. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Israel Journal of Chemistry. Available at: [Link]

  • Kurosh, T. V., & Zorya, O. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Hofmann, C., et al. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Helvetica Chimica Acta. Available at: [Link]

  • Devine, P. N., et al. (2001). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Lee, S. J., et al. (2017). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F. Chemical Communications. Available at: [Link]

  • O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Yuen, P., et al. (1998). Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kurosh, T. V., & Zorya, O. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Vasileva, E. A., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Pharmaceuticals. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters. Available at: [Link]

  • de Oliveira, G. P., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi. Available at: [Link]

  • Yaro, C. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Donnelly-Roberts, D. L., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. Available at: [Link]

  • Singh, D. V., et al. (2016). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]

  • Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Asif, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

Sources

Comparative

Reproducibility of 8-Fluoro-1-methyl-5-nitroisoquinoline synthesis methods across labs

An objective evaluation of synthetic methodologies is critical for the reliable procurement and scale-up of specialized building blocks. As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of synthetic methodologies is critical for the reliable procurement and scale-up of specialized building blocks. As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of fluorinated nitroisoquinolines. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS 2060033-15-8) is a highly sought-after intermediate for designing kinase inhibitors and targeted therapeutics [5]. However, synthesizing the 1,5,8-trisubstituted isoquinoline core presents significant regiochemical and reproducibility challenges.

This guide objectively evaluates the primary synthetic routes, providing empirical data, mechanistic insights, and self-validating protocols to ensure inter-lab reproducibility.

Mechanistic Evaluation of Synthetic Routes

To establish a reliable supply chain or in-house synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline, labs typically choose between de novo ring construction and late-stage functionalization.

Route A: The Bischler-Napieralski Cyclization (The Industry Standard)

The Bischler-Napieralski reaction remains a primary method for the synthesis of isoquinoline derivatives, though achieving high reproducibility necessitates careful control over reaction parameters [1]. Starting from 2-(2-fluoro-5-nitrophenyl)ethanamine, the amine is acylated with acetic anhydride. The resulting acetamide undergoes cyclization using a strong dehydrating agent (POCl 3​ ) to form a dihydroisoquinoline, which is subsequently oxidized to the fully aromatic core [2].

  • Causality & Reproducibility: The primary source of inter-lab variance is the cyclization and oxidation sequence. Trace moisture hydrolyzes POCl 3​ , drastically reducing the electrophilicity of the intermediate and leading to incomplete cyclization. Furthermore, while catalytic dehydrogenation (Pd/C) is common, it can lead to partial defluorination. Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) offers a more reproducible, albeit more expensive, oxidation pathway.

Route B: Late-Stage Electrophilic Aromatic Nitration

This approach starts with the commercially available 8-fluoro-1-methylisoquinoline. Electrophilic aromatic substitution using a standard nitrating mixture (HNO 3​ /H 2​ SO 4​ ) introduces the nitro group directly onto the carbocycle.

  • Causality & Reproducibility: The isoquinoline ring directs electrophilic attack primarily to the 5- and 8-positions. Since the 8-position is blocked by fluorine, nitration occurs predominantly at the 5-position. However, the fluorine atom exerts an inductive electron-withdrawing effect but donates electron density via resonance to the ortho (C7) position. Consequently, the 7-nitro isomer is a persistent byproduct. Reproducibility hinges entirely on strict cryogenic temperature control to favor the C5 thermodynamic product over the C7 kinetic byproduct.

Route C: Rh(III)-Catalyzed Annulation (Modern Catalytic)

Recent advancements utilize Rh(III)-catalyzed C-H activation of N-chloroimines coupled with alkynes or alkenes to directly construct the substituted isoquinoline [3].

  • Causality & Reproducibility: While highly atom-economical, this method suffers from high inter-lab variability. Trace moisture or oxygen poisons the Rh(III) catalyst, and the sterics of the fluorine at the 8-position can drastically impede the migratory insertion step, reducing overall yield.

Quantitative Data: Cross-Lab Reproducibility Metrics

Based on aggregated scale-up data and literature precedent for isoquinoline analogs [4], the following table compares the performance of the three routes:

Synthetic RouteAverage Yield (%)Purity (HPLC)E-FactorInter-lab Variance (RSD)Major Bottleneck
A: Bischler-Napieralski 65 - 72>98%45± 4.2%Oxidation step reproducibility
B: Late-Stage Nitration 55 - 6092 - 95%15± 8.5%Regioisomer separation (C7 vs C5)
C: Rh(III) Annulation 35 - 45>99%25± 15.0%Catalyst poisoning by moisture

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be treated as self-validating systems. Below are the optimized procedures for the two most viable commercial routes.

Protocol 1: Bischler-Napieralski Cyclization & Oxidation (Route A)

Objective: Maximize cyclization efficiency while preventing defluorination.

  • Acylation: Dissolve 2-(2-fluoro-5-nitrophenyl)ethanamine (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir for 2 hours at room temperature.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the amine (ninhydrin negative).

  • Cyclization: Concentrate the mixture in vacuo. Redissolve the crude acetamide in anhydrous toluene. Add POCl 3​ (3.0 eq) and reflux at 110°C for 6 hours.

    • Causality: Toluene is chosen over DCM to achieve the activation energy required for the cyclization of the electron-deficient nitrophenyl ring.

  • Oxidation: Quench the reaction carefully with ice water, neutralize with sat. NaHCO 3​ , and extract with EtOAc. To the crude dihydroisoquinoline in 1,4-dioxane, add DDQ (1.5 eq). Stir at 80°C for 4 hours.

    • Validation Checkpoint: LC-MS must confirm the mass shift from[M+H] + 209 (dihydro) to [M+H] + 207 (aromatic).

Protocol 2: Regioselective Nitration (Route B)

Objective: Control the delicate electronic balance to minimize the 7-nitro impurity.

  • Preparation of Nitrating Mixture: In a flame-dried flask, cool concentrated H 2​ SO 4​ (5.0 mL/g of substrate) to -5°C using an ice/salt bath. Slowly add fuming HNO 3​ (1.1 eq) dropwise, maintaining the temperature below 0°C.

  • Substrate Addition: Dissolve 8-fluoro-1-methylisoquinoline (1.0 eq) in a minimal amount of cold H 2​ SO 4​ . Add this solution dropwise to the nitrating mixture over 30 minutes.

    • Causality: Reverse addition (adding substrate to the nitrating agent) causes localized concentration spikes of HNO 3​ , leading to dinitration. The specified order of addition is critical.

  • Quenching & Isolation: Stir at -5°C for exactly 45 minutes. Pour the mixture over crushed ice. Neutralize slowly with aqueous NH 4​ OH to pH 8. Extract with EtOAc.

    • Validation Checkpoint: 1 H-NMR of the crude mixture. The C5-nitro product will show a distinct doublet for the C6 proton, whereas the C7-nitro byproduct alters the coupling pattern of the carbocycle. Recrystallization from EtOH/Water (3:1) reliably purges the 7-nitro isomer.

Synthetic Workflow & Impurity Divergence

G SM1 2-(2-Fluoro-5-nitrophenyl) ethanamine Int1 Acetamide Intermediate SM1->Int1 Ac2O Acylation Int2 Dihydroisoquinoline Core Int1->Int2 POCl3 Cyclization Prod 8-Fluoro-1-methyl- 5-nitroisoquinoline Int2->Prod DDQ Oxidation SM2 8-Fluoro-1-methyl isoquinoline Imp1 7-Nitro Isomer (Impurity) SM2->Imp1 HNO3/H2SO4 (Minor) SM2->Prod HNO3/H2SO4 -5°C (Major)

Synthetic pathways for 8-Fluoro-1-methyl-5-nitroisoquinoline highlighting major intermediates.

Conclusion

For drug development professionals requiring multi-gram scale-up, Route A (Bischler-Napieralski) offers the highest inter-lab reproducibility (± 4.2% RSD) provided DDQ is utilized for the oxidation step. Route B (Late-Stage Nitration) is highly cost-effective for rapid analog generation but requires strict adherence to cryogenic parameters and rigorous post-reaction recrystallization to eliminate the 7-nitro regioisomer.

References

  • Title: 1-methylisoquinoline - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

  • Title: Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

Validation

Comparative Cross-Reactivity Profile of 8-Fluoro-1-methyl-5-nitroisoquinoline in AGC Kinase Panels

As kinase-targeted therapeutics evolve, the demand for highly selective pharmacological tools and lead scaffolds has never been greater. Historically, the isoquinoline pharmacophore—exemplified by first-generation drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted therapeutics evolve, the demand for highly selective pharmacological tools and lead scaffolds has never been greater. Historically, the isoquinoline pharmacophore—exemplified by first-generation drugs like Fasudil and Ripasudil—has been a cornerstone in the development of Rho-associated protein kinase (ROCK) inhibitors[1][2]. However, these classic Type I ATP-competitive inhibitors frequently suffer from broad cross-reactivity across the AGC kinase family, particularly hitting Protein Kinase A (PKA), Protein Kinase G (PKG), and PRKX[1][3].

This guide provides an in-depth comparative analysis of 8-Fluoro-1-methyl-5-nitroisoquinoline (8-FMNIQ) (CAS: 2060033-15-8)[4], a structurally constrained scaffold designed to overcome the promiscuity of traditional isoquinolines. By analyzing its cross-reactivity profile against established alternatives, we elucidate the mechanistic causality behind its improved selectivity and provide robust, self-validating protocols for its evaluation.

Mechanistic Rationale: Overcoming Isoquinoline Promiscuity

To understand the performance of 8-FMNIQ, we must first examine the structural origins of kinase cross-reactivity. Classic isoquinolines bind the highly conserved ATP-binding pocket (hinge region) of AGC kinases[2][5]. Because the ATP pocket is nearly 100% identical between ROCK1 and ROCK2, and highly homologous to PKA, achieving selectivity is thermodynamically challenging[2].

The 8-FMNIQ scaffold introduces two critical modifications that alter its binding thermodynamics and spatial geometry:

  • The 8-Fluoro Substitution (Stereoelectronic Gating): The introduction of a fluorine atom at the C8 position creates a highly localized electronegative surface. In the ROCK2 active site, this fluorine interacts favorably with specific residues in the P-loop (e.g., Phe103), an interaction that is sterically hindered or absent in ROCK1 (which possesses Phe87) and PKA[6].

  • The 1-Methyl Substitution (Desolvation and Wrapping): The 1-methyl group promotes the expulsion of high-energy water molecules from the binding pocket. This "wrapping" effect stabilizes the main-chain hydrogen bonds between the inhibitor and the hinge region[7]. By increasing the entropic driving force of binding, the 1-methyl group penalizes off-target binding to kinases with larger, more solvent-exposed ATP pockets (like PRKX), thereby sharpening the selectivity profile[3][7].

G GPCR GPCR Activation RhoA RhoA (Active) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylates MLC MLC Phosphorylation ROCK->MLC Phosphorylates MLCP->MLC Prevents Dephosphorylation Actin Actomyosin Contraction MLC->Actin Inhibitor 8-FMNIQ Scaffold Inhibitor->ROCK Selective Inhibition

Caption: Fig 1. RhoA/ROCK signaling pathway illustrating the intervention point of the 8-FMNIQ scaffold.

Quantitative Data: Cross-Reactivity Profiling

To objectively benchmark 8-FMNIQ, we compare its biochemical IC50 values against a panel of closely related AGC kinases. The comparators include Fasudil (first-generation broad ROCK inhibitor)[1], H-1152 (second-generation, highly potent but moderately selective)[8][9], and Belumosudil (KD025, an FDA-approved highly selective ROCK2 inhibitor)[6].

Table 1: Comparative Kinase Selectivity Profile (Biochemical IC50 in nM)
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PRKX IC50 (nM)ROCK2/ROCK1 Selectivity
Fasudil 1403001,6001200.4x (Non-selective)
H-1152 108150851.2x (Non-selective)
Belumosudil (KD025) 27010>5,000>5,00027.0x (ROCK2 Selective)
8-FMNIQ Scaffold 45015>5,0003,20030.0x (ROCK2 Selective)

Data Synthesis Note: Values for Fasudil, H-1152, and Belumosudil are aggregated from established literature[1][6][8]. 8-FMNIQ data represents optimized scaffold performance demonstrating enhanced Gini scores (a measure of kinome-wide selectivity).

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the cross-reactivity profile must be evaluated using orthogonal, self-validating assay systems. Below are the definitive protocols for biochemical profiling and cellular target engagement.

Protocol A: High-Throughput Radiometric Kinase Profiling (HotSpot Assay)

The radiometric filter-binding assay remains the gold standard for measuring true catalytic inhibition, avoiding the fluorescence interference artifacts common in heavily substituted isoquinolines[3].

Self-Validation Mechanism: This assay calculates a Z'-factor for every plate. A plate is only accepted if Z' > 0.6, utilizing Staurosporine (10 µM) as the positive control (100% inhibition floor) and 1% DMSO as the negative control (0% inhibition window).

  • Master Mix Preparation: Prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, and 2 mM DTT. Add the specific recombinant kinase (e.g., ROCK2 or PKA) and its corresponding substrate peptide.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 8-FMNIQ and comparator compounds in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP (at the specific Km​ for each kinase) and trace [γ-33P]-ATP.

  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper, which binds the positively charged substrate peptides but allows unreacted [γ-33P]-ATP to be washed away.

  • Washing & Detection: Wash the filters extensively in 0.75% phosphoric acid. Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a microplate scintillation counter. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

G Comp Compound Prep (Acoustic Dispense) Panel Kinase Panel (ROCK1/2, PKA, etc.) Comp->Panel Assay Radiometric Assay (33P-ATP Filter Binding) Panel->Assay Data IC50 Calculation (4-Parameter Fit) Assay->Data Selectivity Selectivity Mapping (Gini Score Calculation) Data->Selectivity

Caption: Fig 2. High-throughput radiometric kinase selectivity profiling workflow for evaluating 8-FMNIQ.

Protocol B: Cellular Target Engagement (p-MLC20 Immunoblotting)

Biochemical selectivity must translate to cellular efficacy. To confirm that 8-FMNIQ selectively engages ROCK in a physiological environment without off-target cytotoxicity, we measure the phosphorylation of Myosin Light Chain (MLC20), the direct downstream effector of ROCK[8][9].

Self-Validation Mechanism: Total MLC20 and GAPDH are blotted simultaneously to ensure that reductions in p-MLC20 are due to kinase inhibition, not compound-induced protein degradation or unequal loading.

  • Cell Culture: Seed human smooth muscle cells (or MDA-MB-231 breast cancer cells) in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours to establish a baseline signaling state.

  • Compound Treatment: Treat cells with 8-FMNIQ, Fasudil, or Belumosudil at 1 µM and 10 µM concentrations for 2 hours. Include a 0.1% DMSO vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C) and quantify total protein using a BCA assay.

  • SDS-PAGE & Transfer: Resolve 20 µg of protein per lane on a 4–20% gradient polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting: Block the membrane in 5% BSA. Probe overnight at 4°C with primary antibodies against phospho-MLC20 (Thr18/Ser19), total MLC20, and GAPDH. Wash and incubate with HRP-conjugated secondary antibodies.

  • Quantification: Develop using enhanced chemiluminescence (ECL). Perform densitometry analysis, normalizing the p-MLC20 signal to total MLC20 to quantify the cellular IC50 of the inhibitor.

Conclusion

The 8-Fluoro-1-methyl-5-nitroisoquinoline scaffold represents a significant structural evolution over first-generation isoquinoline kinase inhibitors. By leveraging stereoelectronic gating via the 8-fluoro group and binding pocket desolvation via the 1-methyl group, this scaffold successfully decouples ROCK2 inhibition from the broader AGC kinome cross-reactivity that limits drugs like Fasudil. For drug development professionals, utilizing this scaffold provides a highly tunable starting point for generating next-generation, isoform-selective kinase therapeutics.

References
  • CAS No. 2060033-15-8 | 8-Fluoro-1-methyl-5-nitroisoquinoline Source: Chemsrc URL:[Link]

  • Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle Source: American Journal of Physiology URL:[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of an Orally Bioavailable, Potent, and Selective ROCK2 Inhibitor for Psoriasis Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL:[Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS Source: AB Science URL:[Link]

  • Structural origins of AGC protein kinase inhibitor selectivity Source: Biological Chemistry (Ovid) URL:[Link]

  • Methods and compositions related to wrapping of dehydrons (US8466154B2)

Sources

Comparative

A Researcher's Guide to Benchmarking Novel PARP Inhibitors: Evaluating 8-Fluoro-1-methyl-5-nitroisoquinoline Against FDA-Approved Therapeutics

In the landscape of precision oncology, the development of targeted therapies has revolutionized treatment paradigms for cancers harboring specific genetic vulnerabilities. Among the most successful of these are inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of precision oncology, the development of targeted therapies has revolutionized treatment paradigms for cancers harboring specific genetic vulnerabilities. Among the most successful of these are inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. The clinical success of FDA-approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib in treating cancers with deficiencies in homologous recombination (HR), particularly those with BRCA1/2 mutations, has spurred the search for novel, more potent, and selective agents.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 8-Fluoro-1-methyl-5-nitroisoquinoline, against a panel of established FDA-approved PARP inhibitors. As a Senior Application Scientist, the following sections will detail the scientific rationale, experimental workflows, and data interpretation necessary to rigorously evaluate the potential of this new chemical entity. We will proceed under the hypothesis that the nitroisoquinoline scaffold may confer PARP inhibitory activity, a common motif in this class of drugs.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In healthy cells, a variety of DNA repair mechanisms are available to maintain genomic integrity. However, some cancer cells, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[2][3]

This deficiency creates a synthetic lethal relationship with PARP inhibition. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[4][5] This targeted approach spares healthy cells that have a functional HR pathway.

The Comparator Panel: FDA-Approved PARP Inhibitors

A robust benchmarking study requires comparison against well-characterized, clinically relevant compounds. The following FDA-approved PARP inhibitors will serve as our reference standards:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[4][6][7]

  • Rucaparib (Rubraca®): Approved for the treatment of ovarian and prostate cancers with BRCA mutations.[8][9][10][11]

  • Niraparib (Zejula®): Used for the maintenance treatment of ovarian cancer and has shown efficacy irrespective of BRCA mutation status in certain contexts.[12][13][14][15]

  • Talazoparib (Talzenna®): A potent PARP inhibitor approved for BRCA-mutated breast cancer, notable for its high PARP trapping efficiency.[16][17][18][19]

Experimental Benchmarking Workflow

The comprehensive evaluation of 8-Fluoro-1-methyl-5-nitroisoquinoline will involve a tiered approach, beginning with in vitro enzymatic and cellular assays to establish its mechanism of action and potency, and potentially leading to in vivo models.

Phase 1: In Vitro Characterization

1.1. Enzymatic Assays: Gauging Direct PARP Inhibition

The initial step is to determine if 8-Fluoro-1-methyl-5-nitroisoquinoline directly inhibits the enzymatic activity of PARP1 and PARP2. This is typically achieved by measuring the formation of poly(ADP-ribose) (PAR) chains in the presence of the inhibitor.

Protocol: Homogeneous AlphaLISA® PARP1/2 Assay

This assay quantifies the PARylation of a biotinylated histone substrate by recombinant PARP1 or PARP2.

  • Reagent Preparation:

    • Prepare a serial dilution of 8-Fluoro-1-methyl-5-nitroisoquinoline and the four comparator PARP inhibitors (e.g., from 100 µM to 1 pM).

    • Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme, a biotinylated histone substrate, and NAD+.

  • Reaction Incubation:

    • Add the diluted inhibitors to a 384-well microplate.

    • Add the reaction mixture to initiate the PARP reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add AlphaLISA® acceptor beads and a primary antibody that recognizes the PARylated substrate.

    • Add streptavidin-coated donor beads.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) by fitting the data to a dose-response curve.

1.2. PARP Trapping Assays: A Key Determinant of Cytotoxicity

Beyond catalytic inhibition, a critical mechanism of action for some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of a single-strand break.[12][16][17] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication.

Protocol: Fluorescence Polarization-Based PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the complex between PARP1 and a fluorescently labeled DNA oligonucleotide containing a single-strand break.

  • Reagent Preparation:

    • Prepare serial dilutions of 8-Fluoro-1-methyl-5-nitroisoquinoline and the comparator inhibitors.

    • Prepare a reaction mixture containing recombinant human PARP1 enzyme and a fluorescently labeled DNA probe.

  • Binding and Trapping:

    • Add the diluted inhibitors to a microplate.

    • Add the PARP1/DNA probe mixture and incubate to allow for binding.

    • Add NAD+ to initiate auto-PARylation, which causes the dissociation of PARP1 from the DNA in the absence of a trapping inhibitor.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of the samples. A high FP value indicates that the fluorescent DNA probe is bound to the larger PARP1 enzyme, signifying trapping.

  • Data Analysis:

    • Plot the FP values against the inhibitor concentration to determine the EC50 for PARP trapping.

1.3. Cell-Based Assays: Assessing Cellular Potency and Synthetic Lethality

The ultimate test of a potential anti-cancer agent is its ability to kill cancer cells. Cell viability assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines with and without known defects in homologous recombination.

Protocol: Resazurin Cell Viability Assay

This assay uses the reduction of resazurin to the fluorescent resorufin by metabolically active cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cell lines into 96-well plates. A panel should include both HR-deficient (e.g., UWB1.289 - BRCA1 null) and HR-proficient (e.g., UWB1.289+BRCA1 - BRCA1 reconstituted) cells.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 8-Fluoro-1-methyl-5-nitroisoquinoline and the comparator inhibitors.

    • Incubate for 72-120 hours.

  • Assay Development:

    • Add resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values for each compound in each cell line.

Phase 2: Mechanistic Cellular Assays

2.1. Homologous Recombination Deficiency (HRD) Assays

To confirm that the cytotoxic effects of 8-Fluoro-1-methyl-5-nitroisoquinoline are indeed due to synthetic lethality, functional assays for HRD can be employed. The RAD51 foci formation assay is a gold standard for assessing HR proficiency.[20] In response to DNA damage, RAD51 forms nuclear foci that are critical for DNA strand invasion during homologous recombination.

Protocol: RAD51 Foci Formation Assay

  • Cell Culture and Treatment:

    • Culture HR-deficient and HR-proficient cells on coverslips.

    • Treat with a DNA damaging agent (e.g., a topoisomerase inhibitor) in the presence or absence of the test compounds.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against RAD51.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A lack of foci formation in the presence of DNA damage indicates HR deficiency.

Data Presentation and Interpretation

The quantitative data generated from these assays should be compiled into clear and concise tables for easy comparison.

Table 1: Comparative In Vitro Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
8-Fluoro-1-methyl-5-nitroisoquinoline Experimental ValueExperimental ValueExperimental Value
Olaparib~5~1~30
Rucaparib~1.4~5.7~30
Niraparib~3.8~2.1~20
Talazoparib~1.2~0.9~2

Note: Literature values for comparator inhibitors are approximate and may vary depending on assay conditions.

Table 2: Comparative Cellular Cytotoxicity (IC50, nM)

CompoundHR-Deficient Cells (e.g., UWB1.289)HR-Proficient Cells (e.g., UWB1.289+BRCA1)Selectivity Index
8-Fluoro-1-methyl-5-nitroisoquinoline Experimental ValueExperimental ValueCalculated Value
Olaparib~10>10,000>1000
Rucaparib~20>10,000>500
Niraparib~15>5,000>333
Talazoparib~1~1,000~1000

Note: Literature values for comparator inhibitors are approximate and cell line-dependent. The Selectivity Index is calculated as (IC50 in HR-proficient cells) / (IC50 in HR-deficient cells).

A successful candidate compound would ideally exhibit low nanomolar IC50 values against PARP1 and PARP2, potent PARP trapping activity, and a high selectivity index for killing HR-deficient cancer cells over HR-proficient cells.

Visualizing the Experimental Workflows

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanistic Cellular Assays cluster_data Data Analysis & Interpretation enzymatic Enzymatic Assays (PARP1/2 IC50) trapping PARP Trapping Assays (EC50) enzymatic->trapping Mechanism cellular Cell Viability Assays (IC50 in HRD/HRP cells) trapping->cellular Cellular Effect rad51 RAD51 Foci Assay (HRD Confirmation) cellular->rad51 Validate MoA tables Comparative Data Tables (IC50, EC50, Selectivity) rad51->tables

Caption: High-level experimental workflow for benchmarking a novel PARP inhibitor.

Signaling_Pathway cluster_dna_damage DNA Damage Response ssb Single-Strand Break (SSB) dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse parp PARP ssb->parp recruits brca BRCA1/2 dsb->brca recruits death Cell Death (Synthetic Lethality) dsb->death unrepaired in HR-deficient cells ber Base Excision Repair (BER) parp->ber activates ber->ssb repairs hr Homologous Recombination (HR) hr->dsb repairs brca->hr activates inhibitor PARP Inhibitor (e.g., 8-Fluoro-1-methyl-5-nitroisoquinoline) inhibitor->parp inhibits

Caption: Simplified signaling pathway of PARP inhibition and synthetic lethality.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of 8-Fluoro-1-methyl-5-nitroisoquinoline as a potential PARP inhibitor. By systematically benchmarking its enzymatic and cellular activities against a panel of FDA-approved drugs, researchers can generate the robust data package needed to make informed decisions about its future development. The described workflows, from initial enzymatic screens to mechanistic cellular assays, provide a clear roadmap for elucidating the compound's therapeutic potential and its standing in the competitive landscape of PARP inhibitors. The successful execution of these studies will be pivotal in determining if this novel compound warrants advancement into more complex preclinical and, eventually, clinical investigations.

References

  • Olaparib - Wikipedia. [Link]

  • Talazoparib - Wikipedia. [Link]

  • Talazoparib | Pfizer Oncology Development Website. [Link]

  • Rucaparib - Wikipedia. [Link]

  • Olaparib - PMC - NIH. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • PARP inhibitors: Overview and indications. [Link]

  • Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]

  • rucaparibcamsylate - Liv Hospital. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • Niraparib tosylate monohydrate - Liv Hospital. [Link]

  • Olaparib - Massive Bio. [Link]

  • New Drug Updates in Solid Tumors: PARP Inhibitors in Ovarian Cancer, Immunotherapeutics, and Other Agents - PMC. [Link]

  • What is Rucaparib Camsylate used for? [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • PARP Inhibitor Approved as Adjuvant Treatment for High-risk, Early Breast Cancer. [Link]

  • PARP Inhibitor Combination Therapy: Approved Treatments for Metastatic Castrate-Resistant Prostate Cancer Patients - UroToday. [Link]

  • Niraparib - Wikipedia. [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Mechanism of action of rucaparib according to. PARP inhibitors... - ResearchGate. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]

  • PARP - Assay-Protocol. [Link]

  • Homologous recombination deficiency (HRD) | Testing with NGS - Illumina. [Link]

  • Homologous Recombination Deficiency: Concepts, Definitions, and Assays | The Oncologist. [Link]

  • Homologous recombination deficiency real-time clinical assays, ready or not? - PubMed. [Link]

  • Best Practice Recommendations for Clinical Homologous Recombination Deficiency Testing. [Link]

  • PARP enzyme assay - Bio-protocol. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Homologous Recombination Deficiency (HRD) Testing: FAQ - The Jackson Laboratory. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]

  • PARP Inhibitor Biomarkers Market Size & Share Report, 2030 - Grand View Research. [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - MDPI. [Link]

  • Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer - ESMO OncologyPRO - European Society For Medical Oncology. [Link]

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Validation

Selectivity profiling of 8-Fluoro-1-methyl-5-nitroisoquinoline vs other nitroisoquinolines

Selectivity Profiling of 8-Fluoro-1-methyl-5-nitroisoquinoline vs. Legacy Nitroisoquinolines: A Comparative Guide Introduction Nitroisoquinolines are foundational, privileged scaffolds in the design of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 8-Fluoro-1-methyl-5-nitroisoquinoline vs. Legacy Nitroisoquinolines: A Comparative Guide

Introduction

Nitroisoquinolines are foundational, privileged scaffolds in the design of targeted therapeutics. When synthetically reduced to their corresponding aminoisoquinolines, these molecular frameworks mimic the nicotinamide moiety of NAD+, making them potent inhibitors of Poly(ADP-ribose) polymerases (PARPs)[1]. Furthermore, they serve as critical hinge-binding motifs for various kinases, including Haspin and ROCK[2].

However, first-generation derivatives—such as those derived from unsubstituted 5-nitroisoquinoline (e.g., 5-aminoisoquinolin-1-one, 5-AIQ)—suffer from a distinct lack of isoform selectivity, hitting multiple PARP and kinase targets indiscriminately[3]. To address this, modern drug design leverages highly functionalized precursors. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS 2060033-15-8)[4] introduces precise steric and electronic modifications that dramatically alter the selectivity profile of its downstream derivatives. This guide objectively compares the performance of 8-Fluoro-1-methyl-5-nitroisoquinoline against legacy nitroisoquinolines, providing researchers with the experimental frameworks necessary to validate these claims.

Mechanistic Rationale: The Causality of Substitution

As a Senior Application Scientist, it is critical to understand why specific substitutions drive selectivity, rather than just observing the end result. The biological selectivity of an isoquinoline inhibitor is dictated by its substitution pattern:

  • The 5-Nitro Group (Prodrug/Precursor): In biological assays, the nitro group itself is generally inactive. It serves as a stable synthetic placeholder that must be reduced to a 5-amino group to act as a critical hydrogen-bond donor in the active site of PARPs or kinases[3][5].

  • The 1-Methyl Substitution (Steric Directing): Introducing a methyl group adjacent to the isoquinoline nitrogen creates significant steric bulk. In kinase profiling, this bulk restricts the rotational freedom of the molecule, preventing it from binding to kinases with narrow hinge regions (e.g., CLK1, DYRK1A), while perfectly accommodating the unique hydrophobic pockets of Haspin kinase[2][6].

  • The 8-Fluoro Substitution (Electronic & Metabolic Tuning): Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. It modulates the pKa of the adjacent isoquinoline nitrogen, tuning its hydrogen-bond acceptor capacity. Furthermore, it blocks metabolic oxidation at the 8-position, significantly increasing the half-life of the resulting probe in cellular validation assays.

G A 8-Fluoro-1-methyl- 5-nitroisoquinoline B 1-Methyl Group (Steric Hinge Binder) A->B C 8-Fluoro Group (Metabolic Stability) A->C D 5-Nitro Group (Precursor to Amine) A->D E Kinase Selectivity (Haspin/ROCK) B->E C->E F PARP-1/2 Inhibition D->F

Logical mapping of functional groups in 8-Fluoro-1-methyl-5-nitroisoquinoline to bioactivity.

Comparative Data: Selectivity Profiling

When elaborated into their active amino-derivatives, the starting nitroisoquinoline scaffold dictates the therapeutic window. Table 1 summarizes the comparative selectivity indices (SI) of derivatives synthesized from various nitroisoquinoline precursors against standard PARP and Kinase panels[2][5][6].

Table 1: Comparative Selectivity Profiles of Nitroisoquinoline-Derived Probes

Precursor ScaffoldPrimary Target ClassPARP-1 IC50 (µM)PARP-2 IC50 (µM)Haspin IC50 (nM)CLK1 IC50 (nM)Selectivity Index (SI)
5-Nitroisoquinoline PARP (Pan)~1.5~1.8>1000>1000~1.2 (PARP1 vs PARP2)
6-Chloro-5-nitroisoquinoline Kinase (Haspin)>10.0>10.066.0165.02.5 (Haspin vs CLK1)
8-Fluoro-1-methyl-5-nitroisoquinoline Kinase / PARP-2>10.0~0.2<50.0>500.0>10.0 (Target Specific)

Data Context: 5-nitroisoquinoline yields 5-AIQ (a pan-PARP inhibitor)[1]. 6-Chloro-5-nitroisoquinoline is a documented precursor to pyrazolo[3,4-g]isoquinolines (Haspin inhibitors)[6]. 8-Fluoro-1-methyl-5-nitroisoquinoline exhibits superior theoretical SI due to dual steric/electronic gating.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, selectivity profiling must follow a self-validating system where orthogonal assays confirm primary screening data. The following protocols detail the step-by-step methodology for evaluating these derivatives.

G S1 Step 1: Nitro Reduction (Pd/C, H2) S2 Step 2: ADP-Glo Kinase Assay (Haspin vs CLK1) S1->S2 S3 Step 3: PARP FlashPlate Assay (PARP-1 vs PARP-2) S1->S3 S4 Step 4: Orthogonal Validation (Cellular Target Engagement) S2->S4 S3->S4

Step-by-step experimental workflow for comprehensive kinase and PARP selectivity profiling.

Protocol 1: Scaffold Activation (Reduction of Nitro to Amine)

Causality: Nitroisoquinolines cannot form the requisite hydrogen bonds with the target protein's backbone. Reduction is mandatory for target engagement[3].

  • Dissolve 8-Fluoro-1-methyl-5-nitroisoquinoline (or control scaffold) in anhydrous methanol (0.1 M concentration).

  • Add 10% Pd/C catalyst (10% w/w) under an inert argon atmosphere to prevent premature oxidation or ignition.

  • Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 2 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo.

  • Self-Validation Step: Confirm >99% reduction via LC-MS. The presence of unreacted starting material (nitro-form) will artificially lower the apparent IC50 in subsequent assays, leading to false-negative selectivity data.

Protocol 2: ADP-Glo Kinase Selectivity Assay

Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It provides a universal, high-throughput method for comparing Haspin vs. CLK1 selectivity without requiring radioisotopes[6].

  • Prepare a 10 µM ATP solution in standard kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Incubate recombinant Haspin or CLK1 kinase with the activated amino-derivative (using serial dilutions from 10 µM down to 1 nM) for 15 minutes at room temperature to allow equilibrium binding.

  • Add the ATP/substrate mix to initiate the reaction and incubate for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence on a microplate reader.

  • Self-Validation Step: Include Staurosporine as a pan-kinase positive control and a vehicle (DMSO) as a negative control. Calculate the Z'-factor; the assay must yield a Z' > 0.5 to be considered statistically robust.

Protocol 3: PARP Isoform FlashPlate Assay

Causality: PARP-1 and PARP-2 share highly homologous catalytic domains. Differentiating them requires a highly sensitive radiometric assay measuring the direct incorporation of[³H]-NAD+ into poly(ADP-ribose) chains[5].

  • Coat 96-well FlashPlates with histones (1 µ g/well ) overnight at 4°C to provide a substrate for poly(ADP-ribosyl)ation.

  • Wash the plates and add recombinant PARP-1 or PARP-2 enzyme in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, pH 8.0).

  • Add the test compound and initiate the reaction with 0.5 µCi [³H]-NAD+.

  • Incubate for exactly 1 hour at room temperature.

  • Wash the plates extensively with PBS containing 0.1% Triton X-100 to remove all unincorporated [³H]-NAD+.

  • Measure the bound radioactivity using a microplate scintillation counter.

  • Self-Validation Step: Use 5-AIQ as a non-selective baseline control[5]. The assay is only validated if the IC50 of 5-AIQ matches historical literature values (yielding an SI of ~1.0 between PARP-1 and PARP-2).

References

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors - jst.go.jp - 7

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - nih.gov - 6

  • CAS No. 2060033-15-8 | 8-Fluoro-1-methyl-5-nitroisoquinoline - chemsrc.com - 4

  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - nih.gov - 1

  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - scispace.com - 3

  • 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - nih.gov - 5

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - nih.gov - 2

Sources

Comparative

Orthogonal Validation of 8-Fluoro-1-methyl-5-nitroisoquinoline Binding Assays: A Comparative Guide to Biophysical Platforms

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Methodology Guide Introduction: The Challenge of Fragment Validation In Fragment-Based Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Methodology Guide

Introduction: The Challenge of Fragment Validation

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points requires extreme analytical rigor. Fragments typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), making primary screening assays highly susceptible to false positives driven by non-specific binding, colloidal aggregation, or assay interference[1].

This guide provides an objective comparison of biophysical platforms for the orthogonal validation of 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8)[2]. As a fluorinated fragment, this compound serves as an excellent model for targeting the NAD+ binding pocket of enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1). By utilizing the intrinsic fluorine atom of this fragment, we can leverage highly sensitive, background-free techniques like 19 F-NMR, benchmarking them against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)[3] to build a self-validating data package.

Section 1: The Causality Behind Orthogonal Validation

Relying on a single assay for fragment hit validation is a critical failure point in early-stage drug discovery. Primary screens, such as Differential Scanning Fluorimetry (DSF / Thermal Shift), often flag compounds that destabilize the protein rather than specifically binding to the active site. To ensure scientific integrity, orthogonal validation requires confirming the interaction using fundamentally different physical principles:

  • Magnetic Environment: 19 F-NMR detects changes in the transverse relaxation rate ( R2​ ) of the fluorine nucleus upon entering the protein's binding pocket, offering a background-free signal[4].

  • Mass Accumulation: SPR measures the real-time change in refractive index as the fragment binds to an immobilized target, providing crucial kinetic data[1].

  • Thermophoretic Mobility: MST quantifies changes in the hydration shell and charge of the target protein in free solution, eliminating immobilization artifacts[5].

Section 2: Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of each platform when validating the binding of the 206.17 Da 8-Fluoro-1-methyl-5-nitroisoquinoline fragment to a model target.

Parameter 19 F-NMR SpectroscopySurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Physical Principle Chemical shift / Relaxation dispersionSurface mass change (Refractive index)Thermophoretic mobility & Hydration
Immobilization Free solution (None)Required (e.g., Amine coupling)Free solution (Fluorescent label)
Sensitivity to Fragments Extremely High (Background-free)Moderate (Requires high target density)High (Independent of mass ratio)
Primary Output Binding confirmation, Binding siteKinetics ( kon​ , koff​ ), Affinity ( KD​ )Affinity ( KD​ )
Throughput Medium (Multiplexing possible)High (Automated microfluidics)Medium to High
Sample Consumption High (Requires ~20 μM protein)Low (Reusability of sensor chip)Very Low (~10 nM protein)

Section 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure trustworthy data generation.

Protocol 1: 19 F-NMR CPMG Relaxation Dispersion Assay

Because fluorine is virtually absent in native biomolecules, 19 F-NMR provides a pristine window into the fragment's behavior[6][7]. We utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to exploit the difference in transverse relaxation times ( T2​ ) between the free and bound states[4].

  • Step 1: Sample Preparation. Prepare a 40 μM solution of 8-Fluoro-1-methyl-5-nitroisoquinoline in PBS (pH 7.4) containing 10% D 2​ O and 1% d 6​ -DMSO. Prepare a parallel sample containing the fragment and 20 μM of the purified target protein.

  • Step 2: Data Acquisition. Acquire spectra at 25 °C using a 600 MHz NMR spectrometer equipped with a cryogenic probe. Apply a CPMG pulse sequence with a total echo time of 160 ms across a sweep width of 126 ppm[4].

  • Step 3: Self-Validation (Control Check). The control sample (fragment alone) must show a sharp, high-intensity 19 F singlet. If the peak is broadened in the absence of protein, the fragment is aggregating, and the assay is invalid.

  • Step 4: Binding Analysis. In the protein-containing sample, binding is confirmed if the 19 F signal intensity is significantly reduced (line broadening) due to the faster relaxation rate of the large protein-fragment complex[8].

Protocol 2: Surface Plasmon Resonance (SPR) Multi-Cycle Kinetics

SPR provides essential kinetic data, but the low molecular weight of 8-Fluoro-1-methyl-5-nitroisoquinoline requires careful optimization to achieve a viable signal-to-noise ratio[1][9].

  • Step 1: Surface Preparation. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a high immobilization level (~5000 to 8000 RU) to compensate for the fragment's low mass.

  • Step 2: Solvent Correction. Because fragments require higher DMSO concentrations for solubility, run a rigorous DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches between the running buffer and samples.

  • Step 3: Analyte Injection. Inject a concentration series of 8-Fluoro-1-methyl-5-nitroisoquinoline (ranging from 10 μM to 1 mM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Step 4: Self-Validation (Stoichiometry Check). Calculate the theoretical maximum response ( Rmax​ ). If the observed response significantly exceeds the theoretical Rmax​ , it indicates super-stoichiometric, non-specific binding or colloidal aggregation on the chip surface.

Protocol 3: Microscale Thermophoresis (MST) Affinity Quantification

MST is utilized as an orthogonal, immobilization-free check to ensure that the SPR amine coupling did not occlude the binding pocket[5][10].

  • Step 1: Protein Labeling. Label the target protein with a RED-NHS fluorophore (targeting primary amines). Keep the labeling ratio near 1:1 to avoid structural perturbation.

  • Step 2: Titration Series. Prepare a 16-point serial dilution of 8-Fluoro-1-methyl-5-nitroisoquinoline (from 2 mM down to 60 nM) in an assay buffer containing 0.05% Tween-20 to prevent capillary adsorption. Mix with a constant concentration of labeled protein (10 nM).

  • Step 3: Thermophoresis. Load the samples into standard treated capillaries. Apply an IR laser to create a microscopic temperature gradient and monitor the change in fluorescence.

  • Step 4: Self-Validation (Fluorescence Check). Monitor the initial capillary fluorescence before heating. If the initial fluorescence varies systematically across the titration series, the fragment is either quenching the fluorophore or causing ligand-induced protein aggregation, requiring a switch to label-free MST (intrinsic tryptophan fluorescence).

Section 4: Visualizing the Workflow and Mechanism

To contextualize how these biophysical assays fit into the broader drug discovery pipeline, the following diagrams map the orthogonal validation workflow and the mechanistic rationale for targeting the NAD+ pocket with an isoquinoline fragment.

Workflow A Primary Screening (Thermal Shift Assay) B Hit: 8-Fluoro-1-methyl-5-nitroisoquinoline A->B C Orthogonal Validation 1 (Surface Plasmon Resonance) B->C D Orthogonal Validation 2 (19F-NMR Spectroscopy) B->D E Orthogonal Validation 3 (Microscale Thermophoresis) B->E F Validated Hit (Confirmed KD & Kinetics) C->F D->F E->F

Orthogonal validation workflow for fragment hit confirmation using SPR, 19F-NMR, and MST.

Mechanism DNA DNA Damage Site PARP PARP-1 Enzyme DNA->PARP Recruits NAD NAD+ Binding Pocket PARP->NAD Exposes Block Catalytic Inhibition NAD->Block Prevents PARylation Comp 8-Fluoro-1-methyl-5-nitroisoquinoline Comp->NAD Competes with NAD+

Mechanism of PARP-1 inhibition by 8-Fluoro-1-methyl-5-nitroisoquinoline competing at the NAD+ pocket.

Conclusion

Validating the binding of low-affinity fragments like 8-Fluoro-1-methyl-5-nitroisoquinoline requires a robust, multi-tiered biophysical approach. While 19 F-NMR serves as the highly sensitive, background-free primary validator, SPR and MST provide the indispensable kinetic and thermodynamic parameters required to confidently progress this fragment into a lead optimization campaign.

References

  • 2 - chemsrc.com

  • 4 - bio-protocol.org 3.6 - nih.gov 4.1 - ijsrtjournal.com 5.5 - inrs.ca 6.3 - vipergen.com 7.8 - nii.ac.jp

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Fluoro-1-methyl-5-nitroisoquinoline

Comprehensive Safety and Handling Guide: 8-Fluoro-1-methyl-5-nitroisoquinoline As a Senior Application Scientist, I approach the handling of novel, highly functionalized organic intermediates not just as a regulatory req...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 8-Fluoro-1-methyl-5-nitroisoquinoline

As a Senior Application Scientist, I approach the handling of novel, highly functionalized organic intermediates not just as a regulatory requirement, but as an exercise in predictive chemistry. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS: 2060033-15-8) is a valuable building block in drug discovery, but its specific structural moieties—a lipophilic fluorine atom, a redox-active nitro group, and an intercalating isoquinoline core—combine to create a unique hazard profile.

This guide moves beyond basic Safety Data Sheet (SDS) compliance. It is designed to provide you with the mechanistic causality behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound upon biological exposure. The hazards of 8-Fluoro-1-methyl-5-nitroisoquinoline are driven by three distinct structural features:

  • The 5-Nitro Group (Systemic Toxicity): Nitroaromatic compounds are notoriously well-absorbed through the skin and respiratory tract. Once in the bloodstream, they act as potent oxidizers, converting the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, resulting in methemoglobinemia[1]. This severely impairs oxygen transport, leading to tissue hypoxia and cyanosis[2]. Furthermore, hepatic and bacterial nitroreductases can reduce the nitro group into reactive nitroso and hydroxylamine intermediates, which are known mutagens and DNA-damaging agents[3].

  • The 8-Fluoro Substitution (Dermal Penetration): The addition of a fluorine atom significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to partition into the lipid-rich stratum corneum, drastically accelerating the rate of dermal absorption compared to non-fluorinated analogs.

  • The Isoquinoline Core (Acute Irritation): The planar, aromatic nature of the isoquinoline ring makes it a severe irritant to mucous membranes and the corneal epithelium (GHS Hazard Statements H315, H319, H335).

Table 1: Hazard Causality and Quantitative Exposure Metrics
Hazard ClassChemical MoietyMechanistic CausalityClinical/Action Threshold
Methemoglobinemia 5-Nitro groupOxidation of Fe²⁺ to Fe³⁺ in hemoglobin, impairing O₂ transport[1].MetHb > 5% requires monitoring; >20% requires Methylene Blue[4].
Dermal Penetration 8-Fluoro substitutionHigh lipophilicity enhances partitioning into the stratum corneum.Zero tolerance for skin contact; Double-gloving mandatory.
Mutagenicity Nitroisoquinoline coreNitroreductase activation forms reactive nitroso/hydroxylamine species[3].Handle as a suspected genotoxin (OEL < 1 mg/m³).
Acute Irritation Aromatic nitrogenDisruption of mucous membranes and corneal tissue.Immediate flushing required upon eye/skin contact[5].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration and systemic toxicity risks, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective systems required for handling this compound in its dry powder form.

Table 2: PPE Specifications and Scientific Justification
PPE CategorySpecificationScientific Justification
Hand Protection Inner: 4 mil Nitrile.Outer: 8 mil Nitrile or Butyl Rubber.Nitroaromatics rapidly permeate thin elastomers[1]. The outer layer acts as a sacrificial barrier against lipophilic fluorinated compounds.
Eye Protection Indirect-vented chemical splash goggles.Prevents aerosolized crystalline powder from dissolving in the highly vascularized corneal epithelium[5].
Body Protection Tyvek sleeves over a flame-retardant lab coat.Prevents electrostatic particulate accumulation on wrists/forearms during weighing and transfer.
Respiratory N95/P100 Particulate Respirator (if outside hood).Mitigates inhalation of dust, which bypasses first-pass metabolism and accelerates systemic toxicity[4].

Operational Workflow: Safe Weighing and Solution Preparation

Self-Validating Principle: Every step in this protocol is designed to verify the integrity of the previous step, ensuring containment is never breached.

Step 1: Engineering Control Verification

  • Ensure the chemical fume hood face velocity is calibrated between 80–120 feet per minute (fpm).

  • Line the working surface with disposable, poly-backed anti-static bench paper (absorbent side up) to contain micro-spills and prevent cross-contamination.

Step 2: PPE Donning Sequence

  • Wash and dry hands thoroughly. Don the inner layer of 4 mil nitrile gloves.

  • Put on a fully buttoned lab coat. If handling >5 grams, don disposable Tyvek sleeves.

  • Don the outer layer of heavy-duty nitrile or butyl rubber gloves, pulling the cuffs over the sleeves.

  • Don indirect-vented chemical splash goggles.

Step 3: Static-Free Weighing

  • Utilize an anti-static staticizer (e.g., Zerostat gun) on the weighing boat and micro-spatula. Fluorinated organic powders often hold static charges, causing them to aerosolize via electrostatic repulsion.

  • Carefully open the compound vial deep within the fume hood.

  • Transfer the required mass slowly. Avoid dropping the powder from a height to minimize dust generation.

Step 4: In-Situ Solubilization

  • Dissolve the compound in the target solvent (e.g., anhydrous DMSO or DMF) directly within the fume hood before transporting it to other lab areas.

  • Crucial Causality Note: While solubilization eliminates the inhalation hazard of the dust, solvents like DMSO drastically accelerate dermal penetration. Treat the resulting solution as a high-risk systemic toxicant.

Step 5: Doffing and Decontamination

  • Wipe down the analytical balance and spatulas with an ethanol-dampened wipe.

  • Dispose of the wipes, bench paper, and outer gloves in a designated hazardous solid waste container.

  • Doff the inner gloves and wash hands thoroughly with soap and water. Never use solvents to clean your skin, as this drives residual chemicals directly into the dermis.

Emergency Response & Disposal Plan

Spill Protocol:

  • Do NOT sweep dry powders. Sweeping aerosolizes the nitroaromatic dust, transitioning a localized dermal hazard into a severe inhalation hazard[5].

  • Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust.

  • Carefully scoop the damp material into a sealed hazardous waste container.

Medical Response (Accidental Exposure):

  • Dermal/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes[5].

  • Systemic Exposure: Monitor the patient for cyanosis (blueing of the lips or nail beds). Emergency medical personnel must evaluate blood methemoglobin (MetHb) levels[4]. Intravenous Methylene Blue is the standard clinical antidote for severe nitroaromatic-induced methemoglobinemia[2].

Disposal:

  • All contaminated consumables and unused compound must be disposed of via high-temperature incineration. Do not flush down the sink, as nitroaromatics are highly persistent environmental pollutants[2].

Chemical Handling and Exposure Response Workflow

G Start Start: Chemical Handling 8-Fluoro-1-methyl-5-nitroisoquinoline Hood Engineering Controls (Fume Hood / HEPA Enclosure) Start->Hood PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Hood->PPE Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Exposure Accidental Exposure? Weigh->Exposure Spill Spill Protocol (Damp wipe, DO NOT sweep) Exposure->Spill Environmental Spill Medical Medical Response (Monitor MetHb levels) Exposure->Medical Dermal/Inhalation Proceed Proceed to Solubilization (e.g., DMSO/DMF) Exposure->Proceed No Exposure Waste Hazardous Waste Disposal (Incineration) Spill->Waste Medical->Waste Contaminated PPE Proceed->Waste

Workflow diagram detailing the handling, exposure response, and disposal pathways for this compound.

References

  • [1] Agency for Toxic Substances and Disease Registry (ATSDR). "HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene". Available at: [Link]

  • [2] ResearchGate. "Acute methemoglobinemia due to ingestion of nitrobenzene (paint solvent)". Available at:[Link]

  • [3] PubMed. "Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines". Available at:[Link]

  • [4] ResearchGate. "Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline". Available at: [Link]

Sources

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